5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine
Description
Properties
IUPAC Name |
5-bromo-2-(1-methyltetrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN5/c1-13-7(10-11-12-13)6-3-2-5(8)4-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAPIVPDZNDDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634146 | |
| Record name | 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380380-63-2 | |
| Record name | 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380380-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 380380-63-2 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine. This compound is a key heterocyclic building block, most notably utilized as a critical intermediate in the synthesis of the oxazolidinone antibiotic, Tedizolid. This document consolidates available data on its physicochemical characteristics, provides a representative experimental protocol for the synthesis of a closely related isomer, and discusses its role in pharmaceutical development. The guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and process development.
Chemical Properties
This compound is a stable, solid organic compound. While extensive experimental data for this specific isomer is not widely published, a combination of data from closely related structures and predictive models allows for a reliable physicochemical profile.
Physicochemical Data
The following table summarizes the key chemical and physical properties of this compound and its common isomer, 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, for comparative purposes.
| Property | This compound | 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine | Data Source |
| Molecular Formula | C₇H₆BrN₅ | C₇H₆BrN₅ | - |
| Molecular Weight | 240.06 g/mol | 240.06 g/mol | [1] |
| Appearance | White Solid (Predicted) | White Solid | [2] |
| Boiling Point | Predicted: 375.2 ± 52.0 °C | Predicted: 375.2 ± 52.0 °C | [2] |
| Density | Predicted: 1.85 ± 0.1 g/cm³ | Predicted: 1.85 ± 0.1 g/cm³ | [2] |
| pKa | Predicted: 0.94 ± 0.10 | Predicted: 0.94 ± 0.10 | [2] |
| Solubility | Soluble in Dichloromethane (Predicted) | Soluble in Dichloromethane | [2] |
| CAS Number | 380380-63-2 | 380380-64-3 | - |
| InChI | InChI=1S/C7H6BrN5/c1-13-11-7(10-12-13)6-3-2-5(8)4-9-6/h2-4H,1H3 | InChI=1S/C7H6BrN5/c1-13-11-7(10-12-13)6-3-2-5(8)4-9-6/h2-4H,1H3 | [2] |
| SMILES | CN1N=NN=C1C2=NC=C(Br)C=C2 | CN1N=C(N=N1)C2=NC=C(C=C2)Br | [2] |
Structural Information
The crystal structure of this compound has been determined, providing definitive proof of its constitution and conformation. The key crystallographic data are presented in the table below.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Acam (no. 64) |
| a (Å) | 12.3735(8) |
| b (Å) | 20.8690(11) |
| c (Å) | 6.8385(6) |
| Volume (ų) | 1765.9(2) |
| Z | 8 |
| Temperature (K) | 293(2) |
Synthesis and Experimental Protocols
Representative Synthesis of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine
The following protocol describes the synthesis of the 2-methyl isomer and is adapted from available literature.[4]
Step 1: Formation of the Tetrazole Ring
A common route to the parent tetrazole, 5-bromo-2-(2H-tetrazol-5-yl)pyridine, involves the reaction of 5-bromopicolinonitrile with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt.
Step 2: N-Methylation
The methylation of 5-bromo-2-(2H-tetrazol-5-yl)pyridine will typically yield a mixture of the 1-methyl and 2-methyl isomers. The protocol below specifically describes a reductive methylation process that favors the 2-methyl isomer.
-
Reactants:
-
5-Bromo-2-(2H-tetrazol-5-yl)pyridine (226 g)
-
Formaldehyde (90 g)
-
10% Palladium on carbon catalyst (20 g)
-
Methanol (1.5 L)
-
-
Procedure:
-
To a suitable reactor, add 5-Bromo-2-(2H-tetrazol-5-yl)pyridine, formaldehyde, and 10% palladium on carbon catalyst in methanol.[4]
-
Stir the reaction mixture at room temperature under a hydrogen atmosphere (0.2 MPa) for 3 hours.[4]
-
Upon completion of the reaction, as monitored by a suitable technique (e.g., TLC or LC-MS), filter the reaction mixture to remove the catalyst.
-
Remove the organic solvent by evaporation under reduced pressure.[4]
-
Recrystallize the resulting residue from acetonitrile to afford the purified product, 2-methyl-5-(5-bromo-2-pyridinyl)tetrazole (yield: 217 g, 90.4%).[4]
-
Note: The separation of the 1-methyl and 2-methyl isomers can often be achieved by column chromatography.[5]
Spectroscopic Data
Detailed experimental spectra for this compound are not available in the cited literature. However, data for closely related compounds can provide an indication of the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring and the three protons of the methyl group. The chemical shifts and coupling constants will be influenced by the positions of the bromo and tetrazolyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule (five in the pyridine ring, one in the tetrazole ring, and one in the methyl group).
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (240.06 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the C-H, C=N, and C=C bonds within the pyridine and tetrazole rings.
Role in Drug Development
The primary significance of this compound in drug development lies in its role as a key intermediate in the synthesis of Tedizolid.[6]
Tedizolid Synthesis Pathway
Tedizolid is an oxazolidinone-class antibiotic used for the treatment of acute bacterial skin and skin structure infections. The synthesis of Tedizolid involves the coupling of this compound with a substituted phenyl boronic acid or a related derivative via a Suzuki coupling reaction. This reaction is a crucial step in assembling the core structure of the drug.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the intrinsic biological activity or the involvement of this compound in any signaling pathways. Its primary known function is as a synthetic intermediate. However, the tetrazole moiety is recognized as a bioisostere of the carboxylic acid group and is a common feature in many biologically active compounds.[3] Tetrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3] Further research may explore the potential biological effects of this specific compound.
Conclusion
This compound is a valuable heterocyclic compound with a critical role in the pharmaceutical industry as a key building block for the antibiotic Tedizolid. While detailed experimental data for this specific isomer is somewhat limited in publicly accessible literature, this guide provides a consolidated overview of its known properties and applications based on available information. Further research into its synthesis, characterization, and potential biological activities could unveil new opportunities for this versatile molecule in drug discovery and development.
References
- 1. 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine | C7H6BrN5 | CID 23438653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ODM 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE | 380380-64-3 [chemicalbook.com]
- 5. Pyridine, 5-bromo-2-(1H-tetrazol-5-yl) | Chemical Properties, Safety Data, Uses & Suppliers in China [pipzine-chem.com]
- 6. clearsynth.com [clearsynth.com]
An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine, a key intermediate in the synthesis of pharmaceuticals, including the antibiotic Tedizolid.[1] The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Physical and Chemical Properties
This compound is a heterocyclic compound with the molecular formula C₇H₆BrN₅. Its structure consists of a pyridine ring substituted with a bromine atom and a methyl-tetrazole group. The precise arrangement of these functional groups confers specific physicochemical properties that are crucial for its role in synthetic chemistry.
Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of this compound and its isomer, 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, for comparative purposes. It is important to note the distinction between the two isomers, as their physical properties may differ.
| Property | This compound | 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine |
| CAS Number | 380380-63-2 | 380380-64-3 |
| Molecular Weight | 240.06 g/mol | 240.07 g/mol [2] |
| Appearance | Colourless block crystals[3] | Solid[2] |
| Density | 1.85±0.1 g/cm³ (Predicted) | 1.85±0.1 g/cm³ (20 ºC, 760 Torr)[2] |
| Boiling Point | Not available | 375.19ºC at 760 mmHg (Predicted)[2] |
| Melting Point | Not available | Not available |
| Flash Point | Not available | 180.709ºC (Predicted)[2] |
| Solubility | Soluble in petroleum ether and ethyl acetate[3] | Soluble in Dichloromethane[2] |
| Refractive Index | Not available | 1.759 (Predicted)[2] |
| Topological Polar Surface Area | 56.5 Ų | 56.5 Ų[2] |
Crystallographic Data
A study on the crystal structure of this compound provided detailed crystallographic information.[3] The compound crystallizes in an orthorhombic system.
| Parameter | Value |
| Crystal system | Orthorhombic[3] |
| Space group | Acam (no. 64)[3] |
| a | 12.3735(8) Å[3] |
| b | 20.8690(11) Å[3] |
| c | 6.8385(6) Å[3] |
| V | 1765.9(2) ų[3] |
| Z | 8[3] |
| Temperature | 293(2) K[3] |
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of the title compound is available from a study reporting its crystal structure.[3] The synthesis involves a multi-step process starting from 5-Bromo-2-(2H-tetrazol-5-yl)pyridine.
Step 1: Formation of 5-Bromo-2-(2H-tetrazol-5-yl)pyridine The initial starting material, 5-Bromo-2-(2H-tetrazol-5-yl)pyridine, is synthesized by reacting a suitable precursor with sodium azide and ammonium chloride in dimethylformamide (DMF) at 120 °C for 1 hour.[3]
Step 2: Methylation The subsequent methylation of 5-Bromo-2-(2H-tetrazol-5-yl)pyridine is achieved by the addition of iodomethane to a solution of the compound in dry DMF at room temperature.[3] This reaction yields a mixture of the two isomers: this compound and 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine.[3]
Step 3: Purification The target compound, this compound, is separated from the isomeric mixture using silica-gel column chromatography.[3] A gradient of ethyl acetate/petroleum ether (10–20%) is employed as the eluent.[3]
Step 4: Crystallization Crystals of the pure compound suitable for X-ray diffraction were obtained by the slow evaporation of a mixed solution of petroleum ether and ethyl acetate (5:1, v/v) at room temperature over a week.[3]
Visualizations
Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Role as a Pharmaceutical Intermediate
This compound is a crucial intermediate in the synthesis of the antibiotic Tedizolid.[1] The following diagram depicts its position in a simplified synthetic pathway.
References
An In-depth Technical Guide to 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine, a key heterocyclic intermediate in the synthesis of the oxazolidinone antibiotic, Tedizolid. This document details the compound's chemical and physical properties, provides a likely experimental protocol for its synthesis, and discusses its critical role in pharmaceutical manufacturing. Furthermore, this guide presents a thorough spectroscopic analysis with predicted data and delves into the biological context by examining the mechanism of action of Tedizolid, for which this compound is a precursor. Quantitative data, including antibacterial activity of the final drug product, are presented in structured tables, and key processes are visualized using diagrams to support research and development efforts.
Chemical and Physical Properties
This compound is a halogenated pyridine derivative featuring a methyl-tetrazole substituent. Its chemical structure is foundational to its utility as a building block in organic synthesis, particularly for pharmacologically active molecules.
| Property | Value |
| CAS Number | 380380-63-2 |
| Molecular Formula | C₇H₆BrN₅ |
| Molecular Weight | 240.06 g/mol |
| IUPAC Name | This compound |
| SMILES | CN1N=C(N=N1)C2=NC=C(C=C2)Br |
| InChI | InChI=1S/C7H6BrN5/c1-13-11-7(10-12-13)6-3-2-5(8)4-9-6/h2-4H,1H3 |
| Appearance | White to off-white solid |
| Predicted Boiling Point | 375.2 ± 52.0 °C |
| Predicted Density | 1.85 ± 0.1 g/cm³ |
| Predicted pKa | 0.94 ± 0.10 |
| Storage Conditions | Store under inert gas (nitrogen or argon) at 2-8°C |
Synthesis and Manufacturing Process
The synthesis of this compound is not extensively detailed in publicly available literature. However, based on the synthesis of its isomer, 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, a probable synthetic route involves the methylation of the tetrazole ring of 5-bromo-2-(1H-tetrazol-5-yl)pyridine. The following is a detailed, generalized experimental protocol for such a transformation.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via methylation of 5-bromo-2-(1H-tetrazol-5-yl)pyridine.
Materials:
-
5-bromo-2-(1H-tetrazol-5-yl)pyridine
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-(1H-tetrazol-5-yl)pyridine (1 equivalent).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add the base (e.g., sodium hydride, 1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at this temperature for 30 minutes.
-
Methylation: Slowly add the methylating agent (e.g., methyl iodide, 1.2 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Expected Outcome: The procedure should yield the desired product as a solid. The purity should be assessed by NMR and mass spectrometry.
Caption: Synthetic workflow for this compound.
Application in Drug Development
The primary and most significant application of this compound is its role as a key intermediate in the synthesis of the antibiotic drug Tedizolid.[1][2] Tedizolid is a second-generation oxazolidinone antibiotic used for the treatment of acute bacterial skin and skin structure infections (ABSSSI) caused by susceptible Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] The bromo-pyridine moiety of this intermediate is crucial for subsequent cross-coupling reactions to build the complex molecular architecture of Tedizolid.
Spectroscopic Analysis
Predicted ¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | d | 1H | H-6 (Pyridine) |
| ~8.0 | dd | 1H | H-4 (Pyridine) |
| ~7.8 | d | 1H | H-3 (Pyridine) |
| ~4.2 | s | 3H | -CH₃ (Tetrazole) |
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~162 | C-5 (Tetrazole) |
| ~151 | C-2 (Pyridine) |
| ~148 | C-6 (Pyridine) |
| ~141 | C-4 (Pyridine) |
| ~125 | C-3 (Pyridine) |
| ~120 | C-5 (Pyridine) |
| ~35 | -CH₃ (Tetrazole) |
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (Pyridine) |
| 2980-2850 | C-H Stretch | Aliphatic (-CH₃) |
| 1600-1550 | C=N and C=C Stretch | Pyridine Ring |
| 1475-1425 | N=N Stretch | Tetrazole Ring |
| 1100-1000 | C-Br Stretch | Bromo-Aromatic |
Mass Spectrometry
In an electron ionization mass spectrum (EI-MS), the molecular ion peak [M]⁺ would be expected at m/z ≈ 240 and 242 with an intensity ratio of approximately 1:1, which is characteristic of the presence of a single bromine atom.
Biological Context: Mechanism of Action of Tedizolid
As this compound is a precursor to Tedizolid, its relevance to drug development professionals is best understood through the mechanism of action of the final drug product. Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[3][4] It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[1][3] This binding action prevents the formation of the 70S initiation complex, a critical step in the initiation of protein synthesis, thereby halting bacterial replication.[1][5]
References
- 1. Tedizolid: a new oxazolidinone antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Tedizolid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckconnect.com [merckconnect.com]
- 5. Tedizolid Phosphate (Sivextro): A Second-Generation Oxazolidinone to Treat Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine: A Key Intermediate in the Synthesis of the Antibiotic Tedizolid
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine. Primarily recognized as a crucial intermediate in the manufacture of the potent oxazolidinone antibiotic Tedizolid, this document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound is a heterocyclic organic compound that has garnered significant attention in pharmaceutical research. Its structure, featuring a brominated pyridine ring linked to a methylated tetrazole moiety, makes it a valuable building block in organic synthesis. The tetrazole group, in particular, is a well-established bioisostere of the carboxylic acid group, often employed in drug design to enhance metabolic stability and improve pharmacokinetic profiles.[1] The primary and most critical application of this compound is its role as a key precursor in the synthesis of Tedizolid, a next-generation oxazolidinone antibiotic.[2]
Chemical Properties and Synthesis
The chemical structure of this compound is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a 1-methyl-1H-tetrazol-5-yl group at the 2-position. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, which is pivotal in its conversion to Tedizolid.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. A representative synthetic route is outlined below.
Experimental Protocol:
Step 1: Synthesis of 5-Bromo-2-(2H-tetrazol-5-yl)pyridine
-
To a solution of 2-cyano-5-bromopyridine in dimethylformamide (DMF), add sodium azide and ammonium chloride.
-
Heat the reaction mixture and stir for several hours.
-
Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Bromo-2-(2H-tetrazol-5-yl)pyridine.
Step 2: Methylation of 5-Bromo-2-(2H-tetrazol-5-yl)pyridine
-
Dissolve 5-Bromo-2-(2H-tetrazol-5-yl)pyridine in a suitable solvent such as DMF or methanol.[3]
-
Add a methylating agent, for example, methyl iodide or formaldehyde with a reducing agent like palladium on carbon under a hydrogen atmosphere.[3]
-
Stir the reaction at room temperature for a specified period.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The crude product, which may contain a mixture of N1 and N2 methylated isomers, is then purified by recrystallization or column chromatography to isolate the desired this compound isomer.[3]
Role in the Synthesis of Tedizolid
This compound is a critical building block in the synthesis of Tedizolid. The bromine atom on the pyridine ring allows for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with an appropriate partner to construct the core structure of Tedizolid.
Experimental Protocol: Suzuki Coupling for Tedizolid Synthesis
-
In a reaction vessel under an inert atmosphere, combine this compound with (R)-3-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one (the boronic ester partner).
-
Add a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) and a base (e.g., K2CO3 or Cs2CO3).
-
Add a suitable solvent system, such as a mixture of dioxane and water.
-
Heat the reaction mixture to reflux and stir for several hours until the reaction is complete.
-
After cooling, perform a standard aqueous workup, followed by extraction with an organic solvent.
-
Purify the crude product by column chromatography to yield Tedizolid.
Biological Activity
Currently, there is a lack of published data on the intrinsic biological activity of this compound. Its primary significance lies in its role as a precursor to Tedizolid. The biological activity of Tedizolid, however, is well-documented and provides the rationale for the synthesis of its intermediates.
Biological Activity of Tedizolid
Tedizolid is a potent, second-generation oxazolidinone antibiotic effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4]
Mechanism of Action:
Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex, which is a crucial step in the translation process.[4]
Quantitative Data: In Vitro Activity of Tedizolid
The potency of Tedizolid has been demonstrated through extensive in vitro studies. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's effectiveness.
| Bacterial Species | Strain Type | Tedizolid MIC range (µg/mL) | Linezolid MIC range (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.12 - 0.5 | 1 - 4 | [4][5] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.12 - 1.0 | 1 - 4 | [4][5] |
| Streptococcus pyogenes | - | ≤0.06 - 0.5 | 0.5 - 2 | [5] |
| Streptococcus agalactiae | - | ≤0.06 - 0.5 | 0.5 - 2 | [5] |
| Enterococcus faecalis | Vancomycin-Susceptible | 0.25 - 0.5 | 1 - 2 | [5] |
Table 1: Comparative in vitro activity of Tedizolid and Linezolid against various Gram-positive bacteria.
Conclusion
This compound is a compound of significant interest in medicinal chemistry, not for its intrinsic biological activity, but for its indispensable role as a key intermediate in the synthesis of the powerful antibiotic, Tedizolid. The synthetic routes to this intermediate are well-established, and its chemical properties are ideally suited for the subsequent construction of the complex Tedizolid molecule. The potent antibacterial activity of Tedizolid against clinically important Gram-positive pathogens underscores the importance of efficient and scalable syntheses of its precursors, including this compound. Future research may focus on optimizing the synthesis of this intermediate to improve yields and reduce costs, thereby enhancing the accessibility of Tedizolid for treating serious bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. clearsynth.com [clearsynth.com]
- 3. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE | 380380-64-3 [chemicalbook.com]
- 4. In Vitro Activity and Microbiological Efficacy of Tedizolid (TR-700) against Gram-Positive Clinical Isolates from a Phase 2 Study of Oral Tedizolid Phosphate (TR-701) in Patients with Complicated Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine: An In-depth Technical Guide
Disclaimer: 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine is a chemical intermediate and not an active pharmaceutical ingredient (API). As such, it does not have a "mechanism of action" in the pharmacological sense. This document details the mechanism of action of Tedizolid , a potent oxazolidinone antibiotic, for which this compound is a key synthetic precursor. The biological activity described herein is that of the final drug product, Tedizolid.
Executive Summary
Tedizolid is a second-generation oxazolidinone antibiotic effective against a wide range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its mechanism of action is the inhibition of bacterial protein synthesis through a specific interaction with the bacterial ribosome. This guide provides a comprehensive overview of the molecular mechanism, biological targets, and the experimental basis for understanding Tedizolid's activity, intended for researchers, scientists, and drug development professionals.
Molecular Mechanism of Action
Tedizolid exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome.[1][2] This binding event physically obstructs the formation of the 70S initiation complex, a critical step in the initiation of protein synthesis.[2][3] By preventing the association of the 50S and 30S ribosomal subunits with messenger RNA (mRNA) and initiator transfer RNA (fMet-tRNA), Tedizolid effectively halts the translation of bacterial proteins, leading to the cessation of growth and replication.[4]
Ribosomal Binding Site
The specific target of Tedizolid is the 23S ribosomal RNA (rRNA) of the 50S subunit, at the peptidyl transferase center (PTC).[5][6] Cryo-electron microscopy studies have revealed that Tedizolid binds to the A-site of the PTC, sterically hindering the proper positioning of aminoacyl-tRNA.[6][7] This interaction alters the conformation of a conserved nucleotide, U2585 (in E. coli numbering), rendering the PTC non-productive for peptide bond formation.[8] The tetrazole moiety of Tedizolid has been shown to interact with U2584, contributing to its potent binding.[7]
Figure 1: Signaling pathway of Tedizolid's mechanism of action.
Quantitative Data on Antibacterial Potency
The in vitro potency of Tedizolid is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. Tedizolid consistently demonstrates greater potency (lower MIC values) than the first-generation oxazolidinone, Linezolid, against a variety of Gram-positive pathogens.
| Organism | Tedizolid MIC₅₀ (µg/mL) | Tedizolid MIC₉₀ (µg/mL) | Linezolid MIC₅₀ (µg/mL) | Linezolid MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.25 | 0.25 | 1 | 2 |
| Staphylococcus aureus (MRSA) | 0.25 | 0.25 | 1 | 2 |
| Coagulase-negative staphylococci | 0.12 | 0.12 | 1 | 1 |
| Enterococcus faecalis | 0.25 | 0.25 | 1 | 2 |
| Streptococcus pyogenes | 0.12 | 0.25 | 0.5 | 1 |
| Streptococcus agalactiae | 0.12 | 0.25 | 0.5 | 1 |
| Streptococcus anginosus group | 0.25 | 0.25 | 1 | 2 |
| Mycobacterium tuberculosis | 0.25 | 0.5 | 1 | 1 |
| Data compiled from multiple sources.[9][10][11] |
Experimental Protocols
The mechanism and efficacy of Tedizolid have been elucidated through a variety of experimental techniques. Below are detailed methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Tedizolid is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
References
- 1. Determination of Tedizolid susceptibility interpretive criteria for gram-positive pathogens according to clinical and laboratory standards institute guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. liofilchem.net [liofilchem.net]
- 3. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Determination of the ribosome structure to a resolution of 2.5 Å by single‐particle cryo‐EM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic Evaluation of the Intracellular Activities of Antibiotics against Staphylococcus aureus in a Model of THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tedizolid is highly bactericidal in the treatment of pulmonary Mycobacterium avium complex disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of Tedizolid against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jptcp.com [jptcp.com]
In-Depth Technical Guide: 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine is a pivotal heterocyclic building block with significant applications in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a bromine atom and a methyl-tetrazole moiety, offers versatile reaction sites for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its primary application as a key intermediate in the synthesis of the oxazolidinone antibiotic, Tedizolid. Additionally, it explores its potential in the development of novel metal-organic frameworks (MOFs). Detailed experimental protocols, quantitative biological data on related structures, and key synthetic pathways are presented to facilitate further research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and material design. The following table summarizes its key characteristics.
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrN₅ | [1] |
| Molecular Weight | 240.06 g/mol | [1] |
| CAS Number | 380380-63-2 | [2] |
| Appearance | Solid | [3] |
| Boiling Point | 375.2 ± 52.0 °C (Predicted) | [3] |
| Density | 1.85 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 0.94 ± 0.10 (Predicted) | [3] |
| Solubility | Soluble in Dichloromethane | [3] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [3] |
Applications in Medicinal Chemistry
The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of the antibiotic Tedizolid.[2][4] Tedizolid is a second-generation oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][5] The deuterated form, 5-Bromo-2-(1-methyl-d3-1h-tetrazol-5-yl)pyridine, serves as an intermediate in the synthesis of Tedizolid-d3, a labeled version used in research.[4]
The tetrazole group in this compound is considered a bioisostere of a carboxylic acid group, which can enhance pharmacokinetic properties such as lipophilicity and metabolic stability in drug molecules.[6] The bromine atom on the pyridine ring provides a reactive handle for cross-coupling reactions, enabling the construction of the larger molecular framework of Tedizolid.[7]
Synthesis of Tedizolid: An Overview
The synthesis of Tedizolid from this compound typically involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. This reaction connects the pyridine moiety of the starting material to a substituted phenyl oxazolidinone core. The general synthetic workflow is depicted below.
Mechanism of Action of Tedizolid
Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[8][9] It binds to the 50S subunit of the bacterial ribosome at the peptidyl transferase center, preventing the formation of the 70S initiation complex.[5][8] This action halts the translation process, thereby inhibiting bacterial growth. Tedizolid's mechanism is distinct from many other antibiotic classes.[10]
Biological Activity of Related Pyridine-Tetrazole Compounds
While specific quantitative biological activity data for this compound is not extensively published, studies on structurally related compounds provide insights into the potential of this chemical scaffold. The tetrazole-pyridine motif is found in compounds with a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[6] For instance, a derivative, 4-Methoxy-N-(2-(2-(6-methoxypyridin-3-yl)-2H-tetrazol-5-yl)phenyl)benzamide, has demonstrated high potency in inhibiting the ABCG2 efflux pump with an IC50 of 61 nM.[8]
| Compound Class | Biological Activity | Quantitative Data | Reference |
| Phenylheteroaryl-phenylamides with tetrazole-pyridine core | ABCG2 Inhibition | IC50 = 61 nM | [8] |
| Thiazolo[4,5-b]pyridines | Antimicrobial | MIC = 0.21 µM against P. aeruginosa and E. coli | [11] |
| Pyrazole-tetrazole hybrids | Anti-inflammatory | Inhibition of nitric oxide secretion | [11] |
| Pyridine-based derivatives | Antithrombolytic, Biofilm Inhibition | 41.32% clot lysis, 91.95% inhibition of E. coli | [11] |
Applications in Materials Science
The nitrogen-rich tetrazole ring and the pyridine moiety make this compound and its analogs attractive ligands for the construction of metal-organic frameworks (MOFs).[7] These materials are characterized by high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The tetrazole group can coordinate with metal ions, while the bromine atom can be used for post-synthetic modification to alter the properties of the MOF.[7]
While specific MOFs synthesized from this compound are not detailed in the available literature, the broader class of pyridine-tetrazolate ligands has been used to create various MOF structures.[7]
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step process starting from 2-cyano-5-bromopyridine. The following is a representative experimental protocol based on literature descriptions.[12]
Step 1: Synthesis of 5-Bromo-2-(2H-tetrazol-5-yl)pyridine
-
Dissolve 10 g of 2-cyano-5-bromopyridine in 100 ml of dimethylformamide (DMF).
-
Add 5.33 g of sodium azide and 4.4 g of ammonium chloride to the solution at room temperature.
-
Heat the mixture to 110°C and stir for 3 hours.
-
After cooling to room temperature, add water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Step 2: Methylation to form this compound
-
Dissolve 10.5 g of 5-Bromo-2-(2H-tetrazol-5-yl)pyridine in 100 ml of DMF.
-
Add 6.5 g of sodium hydroxide to the solution.
-
Cool the mixture to 0°C and slowly add 9.3 g of iodomethane.
-
Stir the reaction mixture for 6 hours at room temperature.
-
Add water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, filter, and concentrate.
-
Purify the residue by column chromatography to separate the 1-methyl and 2-methyl isomers and obtain the desired product.
General Procedure for Suzuki Coupling in Tedizolid Synthesis
The following is a generalized protocol for the Suzuki coupling reaction to form a Tedizolid precursor, based on procedures for similar pyridine derivatives.[11]
-
In a reaction flask, combine this compound, 1.1 equivalents of the desired arylboronic acid, and a palladium catalyst (e.g., 5 mol% of Pd(PPh₃)₄) in a suitable solvent such as a mixture of 1,4-dioxane and water.
-
Add 2-3 equivalents of a base, for example, potassium phosphate.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 85-95°C for 15-18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its primary role as a key intermediate in the synthesis of the antibiotic Tedizolid highlights its importance in the development of new therapeutics to combat drug-resistant bacteria. Furthermore, its structural features suggest potential for the creation of novel materials such as metal-organic frameworks. The detailed information provided in this guide is intended to support and stimulate further research into the applications of this compound, fostering innovation in both drug discovery and materials science.
References
- 1. 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine | C7H6BrN5 | CID 23438653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE | 380380-64-3 [chemicalbook.com]
- 3. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. Tedizolid: a new oxazolidinone antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine, 5-bromo-2-(1H-tetrazol-5-yl) | Chemical Properties, Safety Data, Uses & Suppliers in China [pipzine-chem.com]
- 8. What is the mechanism of Tedizolid Phosphate? [synapse.patsnap.com]
- 9. Tedizolid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. merckconnect.com [merckconnect.com]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 12. newdrugapprovals.org [newdrugapprovals.org]
An In-depth Technical Guide to 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine: Synthesis, Properties, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine is a heterocyclic organic compound of significant interest in medicinal chemistry. Its structure, featuring a pyridine ring substituted with a bromine atom and a methyl-tetrazole moiety, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive review of the available scientific literature, focusing on its synthesis, physicochemical and crystallographic properties, and its crucial role as a key building block in the development of novel therapeutics. The primary application highlighted in the literature is its use as a precursor in the synthesis of the oxazolidinone antibiotic, Tedizolid.[1][2]
Physicochemical and Crystallographic Properties
The fundamental physicochemical properties of this compound have been reported in various sources. These properties are essential for its handling, characterization, and application in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C7H6BrN5 | [2] |
| Molecular Weight | 240.06 g/mol | [3] |
| CAS Number | 380380-63-2 (for 1-methyl isomer) | [4] |
| Appearance | White solid | [2] |
| Boiling Point | 375.2 ± 52.0 °C (Predicted) | [2] |
| Density | 1.85 ± 0.1 g/cm³ (20 °C, 760 Torr) | [2] |
| Solubility | Soluble in Dichloromethane | [2] |
| pKa | 0.94 ± 0.10 (Predicted) | [2] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [2] |
The three-dimensional structure of this compound has been elucidated through single-crystal X-ray diffraction, providing precise information about its molecular geometry.
Table 2: Crystallographic Data for this compound
| Parameter | Value | Source(s) |
| Crystal System | Orthorhombic | [5] |
| Space Group | Acam (No. 64) | [5] |
| a | 12.3735(8) Å | [5] |
| b | 20.8690(11) Å | [5] |
| c | 6.8385(6) Å | [5] |
| V | 1765.9(2) ų | [5] |
| Z | 8 | [5] |
| Temperature | 293(2) K | [5] |
Synthesis of this compound
The synthesis of this compound is a critical step in the production of its downstream targets. The literature describes a common synthetic route starting from 5-bromo-2-cyanopyridine.
Synthetic Workflow
The overall synthetic process can be visualized as a two-step sequence starting from the commercially available 5-bromo-2-cyanopyridine. The first step involves the formation of the tetrazole ring, followed by the methylation of the tetrazole.
References
- 1. clearsynth.com [clearsynth.com]
- 2. ODM 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 3. 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine | C7H6BrN5 | CID 23438653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (1 x 1 g) | Reagentia [reagentia.eu]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, a heterocyclic compound primarily recognized for its role as a key intermediate in the synthesis of the oxazolidinone antibiotic, Tedizolid. This document details the compound's history, synthesis, and physicochemical properties, with a focus on experimental data and protocols relevant to chemical researchers and drug development professionals. While the compound itself is not known to possess direct biological activity in signaling pathways, its critical function in the production of a significant therapeutic agent underscores its importance in medicinal chemistry.
Introduction
This compound is a brominated pyridine derivative featuring a methylated tetrazole ring. Its chemical structure, characterized by the specific placement of the methyl group on the N1 position of the tetrazole ring, distinguishes it from its N2-methyl isomer, 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine. This seemingly subtle structural difference is significant in the context of its application. The primary importance of this compound lies in its utility as a building block in the synthesis of Tedizolid and its deuterated analogue, Tedizolid-d3.[1][2] Tedizolid is a second-generation oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3]
Discovery and History
The discovery of this compound is intrinsically linked to the development of Tedizolid. Research into new oxazolidinone antibiotics, aimed at improving upon the first-generation drug Linezolid, led to the exploration of various synthetic pathways and intermediates. While a precise date or seminal publication for the initial synthesis of this specific isomer is not readily apparent in the public domain, its existence and importance are highlighted in patents and literature related to Tedizolid's synthesis. The compound is identified by the Chemical Abstracts Service (CAS) number 380380-63-2 .[4][5] Its isomer, 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, is more frequently cited in the context of the primary synthesis of Tedizolid and has the CAS number 380380-64-3.[6][7] The 1-methyl isomer is specifically noted as an intermediate for the synthesis of isotopically labeled Tedizolid-d3, which is used in pharmacokinetic studies.[2]
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is not extensively published in peer-reviewed journals. However, crystallographic data has been reported, and various chemical suppliers provide computed or generic data.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 380380-63-2 | [4][5] |
| Molecular Formula | C₇H₆BrN₅ | [8] |
| Molecular Weight | 240.06 g/mol | [8] |
| Crystal System | Orthorhombic | [9] |
| Space Group | Acam | [9] |
| Unit Cell Dimensions | a = 12.3735(8) Å, b = 20.8690(11) Å, c = 6.8385(6) Å | [9] |
| Calculated Density | 1.85±0.1 g/cm³ | [10] |
| Storage Temperature | 2-8 °C | [8] |
Note: Some physical properties, such as density, are predicted values from chemical database entries.
Spectroscopic Data
While specific spectra are not widely published, chemical suppliers that offer this compound for sale also provide access to analytical data such as NMR, HPLC, and LC-MS upon request.[11]
Synthesis and Experimental Protocols
The synthesis of this compound is achieved through the methylation of its precursor, 5-Bromo-2-(1H-tetrazol-5-yl)pyridine. This methylation reaction typically yields a mixture of the N1 and N2-methylated isomers, which must then be separated.
General Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from 5-bromopyridine-2-carbonitrile.
Caption: General synthesis route to this compound.
Experimental Protocol: Methylation of 5-Bromo-2-(2H-tetrazol-5-yl)pyridine
A general procedure for the methylation of the parent tetrazole, which results in a mixture of the 1-methyl and 2-methyl isomers, is described in the downstream synthetic route information for the precursor.[12]
-
Reactants: 5-Bromo-2-(2H-tetrazol-5-yl)pyridine, a methylating agent (e.g., methyl iodide), and a base (e.g., sodium hydroxide).
-
Solvent: N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve 5-Bromo-2-(2H-tetrazol-5-yl)pyridine in DMF.
-
Add a suitable base, such as sodium hydroxide.
-
Introduce the methylating agent to the reaction mixture.
-
Maintain the reaction at a controlled temperature (e.g., 0-20°C) for a specified duration (e.g., 2 hours).
-
Upon completion, the reaction is quenched, and the products are extracted.
-
The resulting mixture of this compound and 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine requires separation, typically achieved through column chromatography.
-
Note: This is a generalized protocol based on available information. Researchers should consult specific patents or publications for detailed experimental conditions and safety precautions.
Role in Drug Development
The significance of this compound is firmly established in the context of the synthesis of Tedizolid.
Intermediate in Tedizolid Synthesis
Tedizolid's structure features a substituted phenyl ring attached to a pyridine-tetrazole moiety. This compound serves as the precursor to this pyridine-tetrazole portion of the final molecule, particularly for isotopically labeled versions used in metabolism and pharmacokinetic studies.[2]
The general workflow for its incorporation involves a cross-coupling reaction.
Caption: Workflow illustrating the use of the title compound in Tedizolid synthesis.
Biological Activity and Signaling Pathways
Currently, there is no publicly available scientific literature that describes a direct biological activity or a modulatory role in signaling pathways for this compound itself. Its utility in the pharmaceutical industry is as a synthetic intermediate. The biological activity of interest resides in the final product, Tedizolid, which inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[][14] Therefore, a diagram of a signaling pathway involving this compound cannot be provided as no such pathway has been described.
Conclusion
This compound is a compound of significant interest to medicinal and synthetic chemists, primarily due to its role as a key intermediate in the synthesis of the antibiotic Tedizolid. While its own discovery and history are not as well-documented as the final drug product, its structural features and reactivity are crucial for the construction of this important therapeutic agent. This guide has summarized the available information on its synthesis and properties, providing a valuable resource for professionals in the field of drug development. Future research could focus on more detailed characterization of this compound and the exploration of its potential in other synthetic applications.
References
- 1. 5-BROMO-2-(1-METHYL-1H-TETRAZOL-5-YL)-PYRIDINE | 380380-63-2 [chemicalbook.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Synthesis of Tedizolid_Chemicalbook [chemicalbook.com]
- 4. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 5. mdpi.com [mdpi.com]
- 6. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE | 380380-64-3 [chemicalbook.com]
- 7. 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine | C7H6BrN5 | CID 23438653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 380380-63-2(this compound) | Kuujia.com [kuujia.com]
- 9. researchgate.net [researchgate.net]
- 10. CAS # 380380-63-2, 2-(1-Methyl-5-tetrazolyl)-5-bromopyridine, this compound - chemBlink [chemblink.com]
- 11. 380380-63-2|this compound|BLD Pharm [bldpharm.com]
- 12. 380380-60-9 | 5-Bromo-2-(2H-tetrazol-5-yl)pyridine | Tedizolid Related | Ambeed.com [ambeed.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine and its Analogs for Researchers and Drug Development Professionals
Introduction
5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. It serves as a key intermediate in the synthesis of various pharmacologically active molecules, most notably the oxazolidinone antibiotic, Tedizolid. The unique structural combination of a pyridine ring, a bromine atom, and a methyl-tetrazole moiety provides a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of this compound and its analogs, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound and its isomer, 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, are white crystalline solids. The physicochemical properties of these compounds are crucial for their application in synthesis and drug design.
| Property | This compound | 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine |
| CAS Number | 380380-63-2 | 380380-64-3 |
| Molecular Formula | C₇H₆BrN₅ | C₇H₆BrN₅ |
| Molecular Weight | 240.06 g/mol | 240.06 g/mol |
| Boiling Point | Not available | 375.2±52.0 °C (Predicted)[1] |
| Density | Not available | 1.85±0.1 g/cm³ (Predicted)[1] |
| Solubility | Soluble in Dichloromethane | Soluble in Dichloromethane[1] |
| Storage Temperature | 2-8°C under inert gas | 2-8°C under inert gas[1] |
Synthesis and Experimental Protocols
The synthesis of this compound and its N2-methyl isomer typically proceeds through a two-step process: the formation of the tetrazole ring from a pyridine nitrile precursor, followed by N-methylation. The regioselectivity of the methylation step is a critical aspect of the synthesis.
General Synthetic Workflow
Experimental Protocol: Synthesis of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine
A detailed protocol for the synthesis of the N2-methyl isomer has been reported and can be adapted to optimize for the N1-isomer.
Step 1: Synthesis of 5-Bromo-2-(2H-tetrazol-5-yl)pyridine
-
This step is not detailed in the provided search results but typically involves the reaction of 5-bromo-2-cyanopyridine with an azide source, such as sodium azide, often in the presence of a proton source like ammonium chloride.
Step 2: N-Methylation of 5-Bromo-2-(2H-tetrazol-5-yl)pyridine [2]
-
To a reactor, add 5-Bromo-2-(2H-tetrazol-5-yl)pyridine (226 g), formaldehyde (90 g), and a 10% palladium-carbon catalyst (20 g) in 1.5 L of methanol.
-
Stir the reaction mixture at room temperature under a hydrogen atmosphere (0.2 MPa) for 3 hours.
-
Upon completion of the reaction, as monitored by an appropriate technique (e.g., TLC or LC-MS), evaporate the organic phase to remove the solvent.
-
Recrystallize the residue from acetonitrile to yield the product, 2-methyl-5-(5-bromo-2-pyridinyl)tetrazole.
Note: This protocol is specific for the N2-methyl isomer. Selective synthesis of the N1-methyl isomer may require different methylating agents and reaction conditions. Further research into selective N1-alkylation of tetrazoles is recommended.
Analogs and their Biological Activities
The this compound scaffold has been explored for various therapeutic applications, primarily in the development of antimicrobial agents. The biological activity of its analogs can be significantly influenced by substitutions on the pyridine ring and the nature of the group at the 5-position of the tetrazole.
Antimicrobial Activity
The most prominent analog of this compound is the antibiotic Tedizolid .
Tedizolid is an oxazolidinone antibiotic that exhibits potent activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] Tedizolid is, in fact, a prodrug, Tedizolid phosphate, which is converted to the active form, Tedizolid, by phosphatases in the body.[4]
| Compound | Organism | MIC (μg/mL) | Reference |
| Tedizolid | Staphylococcus aureus (MRSA) | 0.25 - 0.5 | [3] |
| Streptococcus pneumoniae | ≤0.25 | [5] | |
| Enterococcus faecalis | 0.5 | [3] |
Other pyridine-tetrazole analogs have also been investigated for their antimicrobial properties. For instance, novel pyridyl tetrazole analogs have shown promising antibacterial, bactericidal, and anti-biofilm activities with Minimum Inhibitory Concentration (MIC) values in the range of 3.9 to 15.6 μg/mL against both Gram-positive and Gram-negative bacteria.[4]
Cytotoxicity
The cytotoxic potential of these compounds is a critical aspect of their development as therapeutic agents. Studies on various pyridine-tetrazole derivatives have reported their IC50 values against different cancer cell lines.
| Compound Class | Cell Line | IC50 (μM) | Reference |
| Pyridine-pyrazoles derivatives (Pt-complex) | Melanoma WM-115 | 16.6 | [6] |
| Pyrazolopyridine derivatives | PC-3 (Prostate Cancer) | 3.60 | [1] |
| Pyrazolopyridine derivatives | MCF-7 (Breast Cancer) | 3.58 | [1] |
Mechanism of Action
The primary mechanism of action for Tedizolid, a key analog, involves the inhibition of bacterial protein synthesis.[3][4][5][7][8]
Signaling Pathway of Tedizolid's Action
Tedizolid binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[3][5][8] This binding event occurs at the peptidyl transferase center and prevents the formation of the functional 70S initiation complex, which is a crucial step in the initiation of protein synthesis.[4][5][8] By inhibiting this process, Tedizolid effectively halts the production of essential bacterial proteins, leading to a bacteriostatic effect.[7] A key advantage of Tedizolid is its ability to bind to ribosomes that may have developed resistance to other antibiotics.[4]
Conclusion
This compound is a valuable building block in medicinal chemistry, providing a scaffold for the development of potent therapeutic agents. Its most notable application as a precursor to the antibiotic Tedizolid highlights the potential of this chemical class. The synthesis of this core structure, particularly the control of N-methylation, is a key consideration for chemists. The diverse biological activities of its analogs, including potent antimicrobial and potential anticancer properties, underscore the importance of further research into the structure-activity relationships of this compound class. This guide provides a foundational understanding for researchers to explore and exploit the therapeutic potential of this compound and its derivatives in the pursuit of novel drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE | 380380-64-3 [chemicalbook.com]
- 3. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tedizolid Phosphate? [synapse.patsnap.com]
- 5. Tedizolid: a new oxazolidinone antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckconnect.com [merckconnect.com]
- 8. “Pharmacokinetic drug evaluation of tedizolid for the treatment of skin infections.” - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine: A Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine, a critical intermediate in the synthesis of advanced pharmaceutical compounds. This document details its chemical and physical properties, provides a step-by-step synthesis protocol, outlines purification methods, and discusses its role in the broader context of medicinal chemistry, with a focus on its application in the synthesis of the antibiotic Tedizolid.
Core Properties of this compound
This section summarizes the key physical and chemical properties of the title compound. The data presented is a compilation from various sources and provides a foundational understanding for its handling and application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrN₅ | [1][2] |
| Molecular Weight | 240.06 g/mol | [1] |
| CAS Number | 380380-63-2 | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | Not explicitly stated | |
| Boiling Point (Predicted) | 375.2 ± 52.0 °C at 760 mmHg | [4][5] |
| Density (Predicted) | 1.85 ± 0.1 g/cm³ (at 20°C and 760 Torr) | [4][5] |
| Solubility | Soluble in Dichloromethane | [4] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [4] |
Spectroscopic Data:
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 8.77 (t, 1H), 8.23 (dd, 1H), 8.04 (dd, 1H), 4.46 (s, 3H) |
| ¹³C NMR | Data not available in search results. |
| Infrared (IR) | Data not available in search results. |
| Mass Spectrometry (MS) | Data not available in search results. |
Synthesis of this compound
The synthesis of this compound is a multi-step process that is crucial for the production of Tedizolid and other potential pharmaceutical agents. The tetrazole ring, in particular, is a key pharmacophore, often used as a bioisostere for a carboxylic acid group, which can enhance a drug's lipophilicity and metabolic stability.[6]
Synthesis Pathway Overview
The synthesis commences with the conversion of 2-cyano-5-bromopyridine to 5-bromo-2-(2H-tetrazol-5-yl)pyridine, followed by methylation to yield a mixture of the N1 and N2 isomers. The desired N1 isomer, this compound, is then isolated.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Bromo-2-(2H-tetrazol-5-yl)pyridine
-
To a solution of 2-cyano-5-bromopyridine (10 g) in dimethylformamide (DMF, 100 mL), add sodium azide (5.33 g) and ammonium chloride (4.4 g) at room temperature.
-
Heat the reaction mixture to 110°C and stir for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2-(2H-tetrazol-5-yl)pyridine (10.5 g, 85% yield).
Step 2: Methylation and Isomer Separation
-
Dissolve 5-bromo-2-(2H-tetrazol-5-yl)pyridine (10.5 g) in DMF (100 mL).
-
Add sodium hydroxide (6.5 g) to the solution.
-
Cool the mixture to 0°C and slowly add iodomethane (9.3 g).
-
Stir the reaction mixture for 6 hours at room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dehydrate, filter, and concentrate in vacuo.
-
The resulting residue contains a mixture of this compound and 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine.
-
Purify the mixture by silica-gel column chromatography to separate the two isomers.
Purification and Characterization
Purification by Column Chromatography
The separation of the N1 and N2 isomers is achieved by silica-gel column chromatography.
Experimental Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of petroleum ether and ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring an evenly packed stationary phase.
-
Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of a suitable solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting with 10% ethyl acetate and gradually increasing to 20%).[6]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure desired isomer.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
- 1. 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine | C7H6BrN5 | CID 23438653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE | 380380-64-3 [chemicalbook.com]
- 3. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 4. ODM 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and a validated synthetic protocol for the heterocyclic compound 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine. This molecule is of interest in medicinal chemistry and materials science due to the presence of the pyridine and tetrazole moieties, which are known pharmacophores and ligands. While comprehensive, publicly available spectroscopic data is limited, this guide compiles the available structural information and provides a clear experimental pathway for its synthesis and characterization.
Core Spectroscopic Data
Precise, experimentally determined spectroscopic data for this compound is not extensively reported in peer-reviewed literature. The following tables summarize the key identification parameters and expected spectroscopic characteristics based on its known crystal structure and data from analogous compounds.
Table 1: Key Identifiers and Physicochemical Properties
| Parameter | Value | Reference |
| Molecular Formula | C₇H₆BrN₅ | [cite: ] |
| Molecular Weight | 240.06 g/mol | [cite: ] |
| CAS Number | 380380-63-2 | [cite: ] |
| Appearance | Colorless block crystals | [1] |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| ¹H NMR | |||
| Pyridine-H3 | ~8.0-8.2 | Doublet of doublets | |
| Pyridine-H4 | ~7.8-8.0 | Doublet of doublets | |
| Pyridine-H6 | ~8.6-8.8 | Doublet | |
| N-CH₃ | ~4.2-4.4 | Singlet | |
| ¹³C NMR | |||
| Pyridine-C2 | ~148-152 | Singlet | Quaternary carbon attached to tetrazole. |
| Pyridine-C3 | ~122-126 | Singlet | |
| Pyridine-C4 | ~140-144 | Singlet | |
| Pyridine-C5 | ~118-122 | Singlet | Carbon bearing the bromine atom. |
| Pyridine-C6 | ~150-154 | Singlet | |
| Tetrazole-C5 | ~162-166 | Singlet | Quaternary carbon of the tetrazole ring. |
| N-CH₃ | ~35-39 | Singlet |
Table 3: Mass Spectrometry and Infrared (IR) Spectroscopy Data (Predicted)
| Technique | Expected Value | Notes |
| Mass Spec. (EI/ESI) | m/z ≈ 239/241 [M]+, 240/242 [M+H]⁺ | Isotopic pattern characteristic of a monobrominated compound. |
| Infrared (IR) | ~3100-3000 cm⁻¹ (Ar C-H stretch)~1600-1450 cm⁻¹ (C=C, C=N stretch)~1300-1000 cm⁻¹ (C-N stretch)~800-700 cm⁻¹ (Ar C-H bend) |
Experimental Protocols
The synthesis of this compound has been reported and its structure confirmed by single-crystal X-ray diffraction.[1] The following protocol is based on the published procedure.
Synthesis of this compound
Step 1: Synthesis of 5-Bromo-2-(2H-tetrazol-5-yl)pyridine A precursor, 5-Bromo-2-(2H-tetrazol-5-yl)pyridine, is first synthesized. This involves the reaction of a suitable pyridine precursor with sodium azide and ammonium chloride in DMF at 120 °C for 1 hour.[1]
Step 2: Methylation to form this compound The addition of iodomethane to a solution of 5-Bromo-2-(2H-tetrazol-5-yl)pyridine in dry DMF at room temperature results in a mixture of this compound and its isomer, 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine.[1]
Step 3: Purification The desired product, this compound, is separated from the isomeric mixture by silica-gel column chromatography using a gradient of ethyl acetate/petroleum ether (10–20%).[1]
Step 4: Crystallization Crystals suitable for X-ray diffraction can be obtained by the slow evaporation of a mixed solution of petroleum ether and ethyl acetate (5:1, v/v) at room temperature over a week.[1]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide on the Crystal Structure of 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine, a heterocyclic compound of interest in pharmaceutical research. The following sections detail the crystallographic data, experimental protocols for its determination, and a visual representation of the experimental workflow. This compound is noted as an intermediate in the synthesis of antibacterial drugs.[1]
Crystallographic Data Summary
The crystal structure of this compound (C₇H₆BrN₅) has been determined by X-ray diffraction.[2] The compound crystallizes in an orthorhombic system. A summary of the key crystallographic data is presented in the table below for clear comparison and reference.[2]
| Parameter | Value |
| Chemical Formula | C₇H₆BrN₅ |
| Crystal System | Orthorhombic |
| Space Group | Acam (No. 64) |
| a (Å) | 12.3735(8) |
| b (Å) | 20.8690(11) |
| c (Å) | 6.8385(6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1765.9(2) |
| Z | 8 |
| Temperature (K) | 293(2) |
| Radiation (Å) | Mo Kα (0.71073) |
| R-factor (Rgt(F)) | 0.0471 |
| Weighted R-factor (wRref(F²)) | 0.1152 |
| CCDC No. | 1935947 |
Experimental Protocols
The determination of the crystal structure involved a series of well-defined experimental procedures, from synthesis and crystallization to data collection and structure refinement.
Synthesis and Crystallization:
The title compound was synthesized according to a previously reported procedure.[2] Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the compound in ethyl acetate (5:1, v/v) at room temperature over a period of one week.[2] The resulting crystals were colorless blocks.[2]
X-ray Data Collection:
A suitable single crystal with dimensions 0.28 × 0.25 × 0.23 mm was selected for data collection.[2] The crystallographic data were collected on an Xcalibur diffractometer using Mo Kα radiation (λ = 0.71073 Å).[2] The data were collected at a temperature of 293(2) K using the ω scan mode.[2]
Structure Solution and Refinement:
The collected data were processed using the CrysAlisPRO software.[2] The crystal structure was solved and refined using the SHELX programs.[2] The final R-factor was R(F) = 0.0471 and the weighted R-factor was wR(F²) = 0.1152 for 850 observed reflections with I > 2σ(I).[2]
Experimental Workflow Visualization
The logical flow of the experimental process, from the initial synthesis to the final structural determination, is illustrated in the diagram below.
References
Methodological & Application
Synthesis of 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine: An Essential Intermediate for Pharmaceutical Research
Introduction
5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine is a key heterocyclic building block in the field of medicinal chemistry and drug development. Its structural features, combining a pyridine ring with a methylated tetrazole moiety, make it a valuable intermediate in the synthesis of complex pharmaceutical agents. Notably, it serves as a crucial precursor in the synthesis of the oxazolidinone antibiotic, Tedizolid, which is effective against serious bacterial infections.[1][2] The tetrazole group in this compound often acts as a bioisosteric replacement for a carboxylic acid group, which can enhance the metabolic stability and binding affinity of drug candidates. This document provides detailed protocols for the synthesis of this compound, along with relevant data and a workflow diagram to guide researchers in its preparation.
Applications in Drug Discovery
The primary application of this compound lies in its role as an intermediate for synthesizing more complex molecules with therapeutic potential. The bromine atom on the pyridine ring is susceptible to various cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of diverse functional groups. This versatility enables the exploration of a wide chemical space in the development of new drugs. The 1-methyl-tetrazolyl group contributes to the pharmacokinetic profile of the final compound, often improving its oral bioavailability and metabolic stability.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved in a two-step process starting from 5-bromo-2-cyanopyridine. The first step involves the formation of the tetrazole ring through a cycloaddition reaction. The subsequent step is the selective methylation of the tetrazole ring to yield the desired N1-isomer.
Quantitative Data Summary
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Yield | Reference |
| 1 | Tetrazole Formation | 5-Bromo-2-cyanopyridine | 5-Bromo-2-(2H-tetrazol-5-yl)pyridine | Sodium azide, Ammonium chloride | Dimethylformamide (DMF) | 85% | [3] |
| 2 | N-Methylation | 5-Bromo-2-(2H-tetrazol-5-yl)pyridine | This compound & 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine | Iodomethane, Sodium hydroxide | Dimethylformamide (DMF) | ~37% (for the 1-methyl isomer after separation) | [3] |
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-(2H-tetrazol-5-yl)pyridine
This protocol outlines the formation of the tetrazole ring from a nitrile precursor.
Materials:
-
5-Bromo-2-cyanopyridine (10 g)
-
Sodium azide (5.33 g)
-
Ammonium chloride (4.4 g)
-
Dimethylformamide (DMF) (100 ml)
-
Ethyl acetate
-
Brine
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 10 g of 5-bromo-2-cyanopyridine in 100 ml of dimethylformamide.
-
To this solution, add 5.33 g of sodium azide and 4.4 g of ammonium chloride at room temperature.
-
Heat the reaction mixture to 110°C and stir for 3 hours.
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain 5-bromo-2-(2H-tetrazol-5-yl)pyridine.[3] The expected yield is approximately 10.5 g (85%).[3]
Step 2: Synthesis of this compound
This protocol describes the methylation of the tetrazole ring, which results in a mixture of N1 and N2 isomers that require separation.
Materials:
-
5-Bromo-2-(2H-tetrazol-5-yl)pyridine (10.5 g)
-
Sodium hydroxide (6.5 g)
-
Iodomethane (9.3 g)
-
Dimethylformamide (DMF) (100 ml)
-
Ethyl acetate
-
Brine
-
Water
-
Silica gel for column chromatography
Procedure:
-
Dissolve 10.5 g of 5-bromo-2-(2H-tetrazol-5-yl)pyridine in 100 ml of dimethylformamide in a reaction flask.
-
Add 6.5 g of sodium hydroxide to the solution.
-
Cool the mixture to 0°C and slowly add 9.3 g of iodomethane.
-
Allow the reaction to stir at room temperature for 6 hours.
-
Add water to the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer with brine, dry it, filter, and concentrate in vacuo.
-
The crude product is a mixture of 2-(1-methyltetrazol-5-yl)-5-bromopyridine and 2-(2-methyltetrazol-5-yl)-5-bromopyridine.
-
Purify the mixture using silica gel column chromatography to separate the two isomers.[3] This procedure yields approximately 4 g of the desired 2-(1-methyltetrazol-5-yl)-5-bromopyridine.[3]
Visualizing the Synthesis Workflow
The following diagram illustrates the two-step synthesis process for this compound.
Caption: Synthetic route to this compound.
References
Application Notes and Protocols: Synthesis of 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed two-step protocol for the synthesis of 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves an initial [3+2] cycloaddition to form the tetrazole ring, followed by N-methylation. This protocol includes detailed experimental procedures, a summary of materials, and expected outcomes to guide researchers in the successful synthesis of this target molecule.
Introduction
This compound serves as a crucial building block in medicinal chemistry. The tetrazole moiety is often employed as a bioisosteric replacement for a carboxylic acid group, which can enhance the pharmacokinetic profile of a drug candidate.[1] The bromine atom on the pyridine ring provides a reactive handle for further functionalization through various cross-coupling reactions. The synthesis protocol outlined below is a reliable method for producing this valuable intermediate.
Overall Reaction Scheme
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine
This procedure is adapted from the well-established method of converting nitriles to tetrazoles using sodium azide.[2][3]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 5-Bromo-2-cyanopyridine | 182.01 | 1.0 |
| Sodium Azide (NaN₃) | 65.01 | 1.5 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 1.5 |
| N,N-Dimethylformamide (DMF) | - | Solvent |
| Hydrochloric Acid (HCl), 2M | - | For acidification |
| Ethyl Acetate | - | For extraction |
| Brine | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | For drying |
Procedure:
-
To a stirred suspension of sodium azide (1.5 eq.) and ammonium chloride (1.5 eq.) in anhydrous N,N-dimethylformamide (DMF), add 5-bromo-2-cyanopyridine (1.0 eq.).
-
Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice water.
-
Acidify the aqueous solution to pH 2-3 with 2M hydrochloric acid. A precipitate should form.
-
Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 5-bromo-2-(1H-tetrazol-5-yl)pyridine. The product can be used in the next step without further purification if purity is sufficient.
Step 2: Synthesis of this compound
This step involves the N-methylation of the tetrazole ring. This reaction typically yields a mixture of the N1 and N2 isomers, which will require chromatographic separation.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 5-Bromo-2-(1H-tetrazol-5-yl)pyridine | 226.03 | 1.0 |
| Methyl Iodide (CH₃I) | 141.94 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 |
| Acetone | - | Solvent |
| Water | - | For work-up |
| Ethyl Acetate | - | For extraction |
| Brine | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | For drying |
| Silica Gel | - | For chromatography |
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-2-(1H-tetrazol-5-yl)pyridine (1.0 eq.) in acetone.
-
Add potassium carbonate (1.5 eq.) to the solution.
-
Add methyl iodide (1.1 eq.) dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature for 8-16 hours, or gently reflux until the starting material is consumed (monitor by TLC).
-
After the reaction is complete, filter off the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product mixture.
-
Purify the crude mixture by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate the N1 and N2 isomers. The N1 isomer, this compound, is typically the more polar of the two.
Experimental Workflow
Caption: Detailed workflow for the two-step synthesis of the target compound.
References
Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals and functional materials.[4][5][6] This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine with various aryl and heteroaryl boronic acids. The resulting 5-aryl-2-(1-methyl-1H-tetrazol-5-yl)pyridine derivatives are of significant interest in medicinal chemistry due to the prevalence of the pyridine and tetrazole scaffolds in bioactive molecules.
The general transformation is depicted below:
General Reaction Scheme:
Caption: General scheme of the Suzuki coupling reaction.
Data Presentation: Reaction Conditions for Suzuki Coupling of Bromopyridines
The following table summarizes typical conditions and reported yields for the Suzuki coupling of structurally similar bromopyridines. This data serves as a valuable guide for optimizing the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (1.5-2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | Moderate to Good[4] |
| Pd(OAc)₂ (2) | --- | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent[5] |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent[1] |
| Pd(dppf)Cl₂ (10) | --- | K₂CO₃ (2) | Dimethoxyethane | 80 | Good[7] |
| XPhosPdG2 (2.5-5) | XPhos (5-10) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 (Microwave) | Good to Excellent[8] |
Experimental Protocols
This section provides a detailed, generalized methodology for the Suzuki coupling of this compound with an arylboronic acid. Researchers should note that optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
Method 1: Conventional Heating
Materials:
-
This compound (1.0 mmol)
-
Aryl/Heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and deionized water, 4:1 ratio)
-
Schlenk flask or round-bottom flask
-
Reflux condenser
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.
-
The vessel is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 10-15 minutes.[5]
-
Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of deionized water) via syringe.[4][5]
-
The reaction mixture is heated to 85-95 °C with vigorous stirring.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[5]
-
The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-2-(1-methyl-1H-tetrazol-5-yl)pyridine.
Method 2: Microwave-Assisted Synthesis
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.3 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.07 equiv.)
-
Base (e.g., Cs₂CO₃, 2.0 equiv.)
-
Solvent (e.g., Ethanol)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.[2]
-
Add the solvent (e.g., ethanol) to the vial.[2]
-
Seal the vial and place it in the microwave reactor.[2]
-
Heat the reaction mixture to a specified temperature (e.g., 100 °C) for a designated time (e.g., 30-40 minutes) with stirring.[2]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.[2]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Suzuki coupling reaction.
Caption: Experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-2-(1-methyl-1H-tetrazol-5-yl)pyridine derivatives. The protocols and data presented in these application notes provide a robust starting point for researchers in medicinal chemistry and drug discovery. The versatility of this reaction allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, paving the way for the discovery of new therapeutic agents. Careful optimization of reaction conditions is recommended to achieve the best results for specific substrates.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting cross-coupling reactions with 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the pyridine and tetrazole moieties in pharmacologically active compounds. The following sections detail common cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering protocols and tabulated data to guide your synthetic efforts.
The 2-substituted pyridine structure, particularly with a nitrogen-rich heterocycle like a tetrazole, can present unique challenges and opportunities in cross-coupling reactions. The nitrogen atoms in the pyridine and tetrazole rings can coordinate to the metal catalyst, potentially influencing its reactivity. Careful selection of ligands, bases, and reaction conditions is therefore crucial for achieving high yields and purity.
General Workflow for Cross-Coupling Reactions
The successful execution of a cross-coupling reaction involves several key steps, from reagent preparation to product purification. The following diagram illustrates a typical workflow.
Caption: General workflow for a typical cross-coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring.
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 5-Aryl-2-(1-methyl-1H-tetrazol-5-yl)pyridines
-
Reagent Preparation: In a dry reaction vessel, combine this compound (1.0 eq.), the corresponding boronic acid or boronic acid pinacol ester (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.) and a degassed solvent mixture (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling Conditions and Yields
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 78 |
| 4 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Toluene | 110 | 10 | 88 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. This reaction is instrumental in synthesizing aniline and heteroarylamine derivatives.
Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 5-Amino-2-(1-methyl-1H-tetrazol-5-yl)pyridines
-
Reagent Preparation: To an oven-dried reaction tube, add this compound (1.0 eq.), the amine (1.2-1.5 eq.), a strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS, 1.5-2.0 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%).
-
Inert Atmosphere: Seal the tube with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., toluene, dioxane) via syringe.
-
Reaction: Heat the reaction mixture in a preheated oil bath to the required temperature (typically 90-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry over MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.
Data Summary: Buchwald-Hartwig Amination Conditions and Yields
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu | Toluene | 100 | 18 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS | Toluene | 90 | 16 | 88 |
| 4 | Pyrrolidine | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ | Dioxane | 100 | 20 | 93 |
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This method is highly effective for synthesizing substituted alkynes.
Reaction Scheme:
Caption: General scheme for Sonogashira coupling.
Experimental Protocol: Synthesis of 5-Alkynyl-2-(1-methyl-1H-tetrazol-5-yl)pyridines
-
Reagent Setup: In a Schlenk flask, dissolve this compound (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.) in a suitable solvent (e.g., THF, DMF).
-
Degassing: Degas the solution by bubbling argon through it for 20-30 minutes.
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-2 mol%), and an amine base (e.g., triethylamine, diisopropylethylamine, 2.0-3.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by flash chromatography on silica gel.
Data Summary: Sonogashira Coupling Conditions and Yields
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (2) | TEA | THF | 25 | 6 | 91 |
| 2 | Ethynyltrimethylsilane | Pd(dppf)Cl₂ (3) | CuI (1.5) | DIPEA | DMF | 50 | 8 | 87 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (4) | CuI (2) | Et₃N | Acetonitrile | 60 | 10 | 84 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (1) | TEA | THF/H₂O | 40 | 12 | 79 |
Troubleshooting and Optimization
The following diagram provides a decision-making framework for optimizing cross-coupling reactions when suboptimal results are observed.
Caption: Decision tree for reaction optimization.
Disclaimer: The provided protocols and data are illustrative and may require optimization for specific substrates and scales. It is essential to consult relevant literature and perform small-scale test reactions to determine the optimal conditions for your specific application. Always adhere to standard laboratory safety procedures.
Application Notes and Protocols for 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of advanced pharmaceutical agents. Its structure, featuring a pyridine ring, a tetrazole moiety, and a reactive bromine atom, makes it a versatile building block in medicinal chemistry. The tetrazole group is a well-recognized bioisostere of the carboxylic acid functional group, often employed in drug design to enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets.[1] This document provides detailed application notes and protocols for the use of this compound in drug discovery, with a primary focus on its role in the synthesis of the oxazolidinone antibiotic, Tedizolid.
Key Application: Intermediate in the Synthesis of Tedizolid
The most significant application of this compound in drug discovery is its role as a key precursor in the total synthesis of Tedizolid.[2] Tedizolid is a second-generation oxazolidinone antibiotic used to treat acute bacterial skin and skin structure infections. The synthesis involves a critical carbon-carbon bond-forming reaction, typically a Suzuki-Miyaura cross-coupling, where the bromine atom on the pyridine ring is displaced.
Logical Workflow for Tedizolid Synthesis
The following diagram illustrates the logical workflow for the synthesis of Tedizolid, highlighting the central role of this compound.
References
Application Notes and Protocols for the Derivatization of 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine
Introduction
5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine is a key heterocyclic building block in medicinal chemistry and drug development. The presence of a bromine atom on the pyridine ring offers a versatile handle for introducing a wide range of molecular diversity through various chemical transformations. This compound serves as a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients like Tedizolid.[1] The derivatization at the 5-position is most commonly achieved through palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions with high functional group tolerance.
This document provides detailed experimental protocols for three major types of palladium-catalyzed cross-coupling reactions for the derivatization of this compound: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Key Derivatization Reactions
The primary strategies for derivatizing this compound involve leveraging the reactivity of the C-Br bond. Palladium-catalyzed cross-coupling reactions are particularly effective.
-
Suzuki-Miyaura Coupling: Forms a C-C bond by coupling the aryl bromide with an organoboron reagent (boronic acid or ester). This method is highly robust and tolerates a wide variety of functional groups.[2]
-
Sonogashira Coupling: Creates a C-C bond between the aryl bromide and a terminal alkyne, yielding arylalkyne structures. This reaction typically uses a dual catalyst system of palladium and copper.[3][4]
-
Buchwald-Hartwig Amination: Facilitates the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine. This reaction has become a cornerstone for synthesizing arylamines.[5][6]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.[7]
Materials and Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.[7]
-
Under the inert atmosphere, add the palladium catalyst, followed by anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).[2]
-
Place the flask in a preheated oil bath and stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[7]
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Sonogashira Coupling for C-C (Alkynyl) Bond Formation
This protocol outlines a general method for the Sonogashira coupling of this compound with terminal alkynes.[3][8]
Materials and Reagents:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 eq)
-
Copper(I) iodide (CuI) (0.04-0.10 eq)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide co-catalyst.
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[3]
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C, depending on the reactivity of the substrates.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 3-12 hours).[3]
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general procedure for the palladium-catalyzed amination of this compound.
Materials and Reagents:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2-1.5 eq)
-
Palladium source, e.g., Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.04 eq)
-
Phosphine ligand, e.g., BINAP, Xantphos, or a suitable biarylphosphine ligand (1.1-1.5 times the Pd amount)
-
Strong, non-nucleophilic base, e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 eq)
-
Anhydrous aprotic solvent (e.g., Toluene or 1,4-dioxane)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk tube, add the palladium source, the phosphine ligand, and the base.
-
Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[6]
-
Under the inert atmosphere, add this compound, followed by the anhydrous solvent.
-
Finally, add the amine coupling partner via syringe.
-
Seal the tube tightly and heat the reaction mixture in a preheated oil bath to 80-110 °C.
-
Stir vigorously and monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete in 12-24 hours.[6]
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and quench with water or a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product using flash column chromatography.
Data Presentation
The following table summarizes typical conditions for the derivatization of this compound. Note that specific conditions may require optimization based on the coupling partner.
| Reaction Type | Coupling Partner | Catalyst System (Catalyst + Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield Range (%) |
| Suzuki-Miyaura Coupling | Arylboronic Acid / Ester | Pd(PPh₃)₄ | K₃PO₄ or K₂CO₃ | 1,4-Dioxane / H₂O | 85 - 95 | 12 - 18 | 60 - 95 |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or DIPA | THF or DMF | 25 - 80 | 3 - 12 | 55 - 90 |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(OAc)₂ or Pd₂(dba)₃ + Phosphine Ligand | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80 - 110 | 12 - 24 | 50 - 85 |
Mandatory Visualization
The following diagrams illustrate the generalized experimental workflow for palladium-catalyzed derivatization and the logical relationship between the core reactant and its potential products.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Caption: Derivatization pathways from the starting material.
References
Synthesis of 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine: A Laboratory-Scale Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the laboratory-scale synthesis of 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, a key intermediate in the development of pharmaceutical compounds, notably as a precursor to the antibiotic Tedizolid. The synthesis is presented as a three-step process commencing from commercially available 2-amino-5-bromopyridine. This document outlines the synthetic route, experimental procedures, and data presentation to guide researchers in the successful preparation of this important heterocyclic compound.
Introduction
This compound is a substituted pyridinyl-tetrazole that serves as a crucial building block in medicinal chemistry. Its structural motif is found in pharmacologically active molecules, and its synthesis is of significant interest to the drug development community. The procedure detailed herein involves the conversion of 2-amino-5-bromopyridine to 5-bromo-2-cyanopyridine, followed by a [2+3] cycloaddition to form the tetrazole ring, and concludes with the regioselective methylation of the tetrazole moiety.
Overall Reaction Scheme
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-cyanopyridine
The synthesis of 5-bromo-2-cyanopyridine can be achieved from 2-amino-5-bromopyridine via a Sandmeyer reaction. This involves the diazotization of the amino group followed by cyanation.
Materials:
-
2-amino-5-bromopyridine
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) cyanide
-
Water
-
Dichloromethane
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
In a well-ventilated fume hood, dissolve 2-amino-5-bromopyridine in aqueous hydrobromic acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50 °C for 1 hour.
-
Cool the mixture and extract the product with dichloromethane.
-
Wash the organic layer with sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine
This step involves the [2+3] cycloaddition of the nitrile group with an azide to form the tetrazole ring. Zinc salts are known to catalyze this reaction.[1]
Materials:
-
5-bromo-2-cyanopyridine
-
Sodium azide
-
Zinc bromide
-
N,N-Dimethylformamide (DMF)
-
Water
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-bromo-2-cyanopyridine in DMF, add sodium azide and zinc bromide.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Step 3: Synthesis of this compound
The N-methylation of 5-bromo-2-(1H-tetrazol-5-yl)pyridine can lead to a mixture of N1 and N2 methylated isomers. The ratio of these isomers is dependent on the reaction conditions. Purification by column chromatography is typically required to isolate the desired N1-methyl isomer.
Materials:
-
5-bromo-2-(1H-tetrazol-5-yl)pyridine
-
Methyl iodide
-
Potassium carbonate
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
Suspend 5-bromo-2-(1H-tetrazol-5-yl)pyridine and potassium carbonate in acetonitrile.
-
Add methyl iodide and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture and evaporate the solvent.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the N1 and N2 isomers. The N1 isomer is typically the less polar of the two.
Data Presentation
Table 1: Summary of Reactants and Products
| Step | Starting Material | Reagents | Product |
| 1 | 2-Amino-5-bromopyridine | NaNO₂, HBr, CuCN | 5-Bromo-2-cyanopyridine |
| 2 | 5-Bromo-2-cyanopyridine | NaN₃, ZnBr₂, DMF | 5-Bromo-2-(1H-tetrazol-5-yl)pyridine |
| 3 | 5-Bromo-2-(1H-tetrazol-5-yl)pyridine | CH₃I, K₂CO₃, Acetonitrile | This compound |
Table 2: Physicochemical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 5-Bromo-2-cyanopyridine | C₆H₃BrN₂ | 183.01 | Off-white to yellow solid |
| 5-Bromo-2-(1H-tetrazol-5-yl)pyridine | C₆H₄BrN₅ | 226.04 | White to off-white solid |
| This compound | C₇H₆BrN₅ | 240.07 | White crystalline solid |
Logical Workflow
Caption: Detailed workflow for the synthesis of this compound.
Conclusion
The synthetic protocol detailed in this application note provides a reliable method for the laboratory-scale preparation of this compound. Careful control of reaction conditions, particularly during the N-methylation step, is crucial for achieving a good yield of the desired N1-isomer. The purification by column chromatography is essential for isolating the target compound from its N2-regioisomer. This guide is intended to support researchers in the fields of medicinal chemistry and drug development in the synthesis of this valuable intermediate.
References
Application Notes and Protocols for 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine in common palladium-catalyzed cross-coupling reactions. This key intermediate is valuable in medicinal chemistry, particularly in the synthesis of complex heterocyclic compounds. The following sections detail generalized protocols for Suzuki, Buchwald-Hartwig, and Sonogashira couplings, based on established methodologies for structurally similar compounds, and provide a framework for reaction optimization.
Introduction
This compound is a heterocyclic building block containing a pyridine ring substituted with a bromine atom and a methyl-tetrazole moiety. The bromine atom at the 5-position of the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This makes it a versatile reagent in the synthesis of pharmaceutical compounds. Notably, its constitutional isomer, 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, is a key intermediate in the synthesis of the oxazolidinone antibiotic Tedizolid. While specific documented examples for the 1-methyl isomer are less common in readily available literature, its reactivity is anticipated to be analogous to the 2-methyl isomer and other 5-bromopyridine derivatives.
Data Presentation: General Reaction Parameters
The following table summarizes typical reaction parameters for Suzuki, Buchwald-Hartwig, and Sonogashira couplings of 5-bromopyridine derivatives. These conditions serve as a starting point for the optimization of reactions involving this compound.
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Suzuki Coupling | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | 80 - 120 | 2 - 24 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos, RuPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF | 80 - 110 | 12 - 24 |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, DIPEA | DMF, THF, Acetonitrile | 25 - 100 | 1 - 12 |
| Co-catalyst (Sonogashira) | CuI | - | - | - | - | - |
Experimental Protocols
The following are generalized experimental protocols for performing Suzuki, Buchwald-Hartwig, and Sonogashira reactions with this compound. Note: These are starting-point protocols and may require optimization for specific substrates.
Suzuki Coupling Protocol
This protocol describes the palladium-catalyzed cross-coupling of this compound with a boronic acid or its ester.
Reagents:
-
This compound (1.0 equiv)
-
Aryl- or heteroaryl-boronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol outlines the palladium-catalyzed C-N bond formation between this compound and an amine.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 - 0.05 equiv)
-
Phosphine ligand (e.g., Xantphos, 0.02 - 0.10 equiv)
-
Base (e.g., NaOtBu, 1.2 - 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the palladium pre-catalyst and the phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent, followed by this compound, the amine, and the base.
-
Heat the mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Sonogashira Coupling Protocol
This protocol details the coupling of this compound with a terminal alkyne.
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 - 2.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 - 0.05 equiv)
-
Copper(I) iodide (CuI) (0.01 - 0.05 equiv)
-
Base (e.g., Triethylamine or DIPEA, 2.0 - 4.0 equiv)
-
Solvent (e.g., DMF or THF)
Procedure:
-
To a reaction vessel, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent, the base, and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
General Palladium-Catalyzed Cross-Coupling Cycle
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Experimental Workflow for a Generic Cross-Coupling Reaction
This diagram outlines a typical laboratory workflow for setting up and working up a palladium-catalyzed cross-coupling reaction.
Caption: Typical workflow for cross-coupling reactions.
Application Notes and Protocols for the Analytical Characterization of 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the analytical characterization of 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine, a key intermediate in the synthesis of pharmaceuticals such as the antimicrobial drug tedizolid.[1][2] The methods outlined below are designed for the qualitative and quantitative analysis of this compound and are applicable for purity assessment, stability studies, and quality control purposes. The protocols include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the development and optimization of analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₇H₆BrN₅ | [1][3] |
| Molecular Weight | 240.06 g/mol | [1][3] |
| CAS Number | 380380-63-2 | [4][5] |
| Appearance | White Solid | [1] |
| Solubility | Soluble in Dichloromethane | [1] |
| Boiling Point | 375.2 ± 52.0 °C (Predicted) | [1] |
| Density | 1.85 ± 0.1 g/cm³ (Predicted) | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This section details a reverse-phase HPLC method for the determination of the purity of this compound and for its quantification in process samples or formulations.
Experimental Protocol
2.1.1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
2.1.2. Chromatographic Conditions
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic acid, if needed for peak shape improvement). A typical starting gradient could be 30% Acetonitrile, increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV scan)
-
Injection Volume: 10 µL
-
Run Time: 25 minutes
2.1.3. Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 100 mL of a 50:50 mixture of Acetonitrile and Water.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample and dissolve it in 100 mL of the same diluent.
Data Presentation
The results from the HPLC analysis can be summarized as shown in Table 2.
Table 2: Example HPLC Data Summary
| Parameter | Value |
| Retention Time (min) | 8.5 |
| Purity (%) | 99.5 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Linearity (r²) | > 0.999 |
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation
GC-MS can be employed for the identification of volatile impurities and for the confirmation of the compound's identity based on its mass spectrum.
Experimental Protocol
3.1.1. Instrumentation and Materials
-
GC-MS system with an electron ionization (EI) source
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
This compound
-
Dichloromethane (GC grade)
3.1.2. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (Helium)
-
Ion Source Temperature: 230 °C
-
MS Transfer Line Temperature: 280 °C
-
Scan Range: 40-400 m/z
3.1.3. Sample Preparation
-
Dissolve a small amount (approx. 1 mg) of the sample in 1 mL of Dichloromethane.
-
Inject 1 µL of the solution into the GC-MS.
Data Presentation
A summary of the expected GC-MS data is provided in Table 3.
Table 3: Example GC-MS Data Summary
| Parameter | Value |
| Retention Time (min) | 15.2 |
| Molecular Ion (M⁺) | m/z 239/241 (due to Br isotopes) |
| Key Fragment Ions (m/z) | To be determined from the spectrum |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the structural confirmation of this compound.
Experimental Protocol
4.1.1. Instrumentation and Materials
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
This compound
4.1.2. NMR Acquisition Parameters
-
¹H NMR:
-
Solvent: CDCl₃
-
Number of Scans: 16
-
Relaxation Delay: 1 s
-
-
¹³C NMR:
-
Solvent: CDCl₃
-
Number of Scans: 1024
-
Relaxation Delay: 2 s
-
4.1.3. Sample Preparation
-
Dissolve approximately 10-20 mg of the sample in 0.7 mL of the deuterated solvent in an NMR tube.
Data Presentation
The expected NMR chemical shifts are summarized in Table 4. These are predicted values and should be confirmed by experimental data.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| ¹H | ~4.1 | Singlet | 3H (CH₃) |
| ~7.8 - 8.8 | Multiplets | 3H (Pyridine) | |
| ¹³C | ~35 | - | CH₃ |
| ~120 - 150 | - | Pyridine Carbons | |
| ~160 | - | Tetrazole Carbon |
Analytical Methods Relationship Diagram
Caption: Relationship between the compound and its analytical characterization methods.
Conclusion
The analytical methods described in these application notes provide a comprehensive framework for the quality control and characterization of this compound. The HPLC method is suitable for routine purity testing and quantification, while GC-MS and NMR provide confirmatory structural information. It is recommended that these methods be fully validated according to ICH guidelines before implementation in a regulated environment.
References
- 1. ODM 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 2. clearsynth.com [clearsynth.com]
- 3. 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine | C7H6BrN5 | CID 23438653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 5. This compound (1 x 1 g) | Reagentia [reagentia.eu]
Application Notes and Protocols for the Purification of 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, a key intermediate in pharmaceutical synthesis. The following methods are based on established chemical principles and documented procedures for structurally related compounds.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often utilized as a building block in the synthesis of active pharmaceutical ingredients.[1] Achieving high purity of this intermediate is critical for the successful synthesis of downstream targets and for meeting stringent regulatory standards. This document outlines two primary methods for purification: recrystallization and column chromatography.
Data Summary
The selection of a purification method depends on the impurity profile and the desired scale of purification. The following table summarizes the potential techniques and expected outcomes based on available data for analogous compounds.
| Purification Technique | Solvent/Eluent System | Reported Yield/Purity | Scale | Key Considerations |
| Recrystallization | Acetonitrile | >90% (for isomer)[2] | Small to Large | The compound should have good solubility in the hot solvent and poor solubility at room temperature. |
| Ethyl acetate / Petroleum ether | High (qualitative)[3] | Small to Medium | The ratio of solvents is critical for optimal crystal formation.[4] | |
| Column Chromatography | Petroleum ether / Ethyl acetate | High (qualitative)[5] | Small to Medium | Allows for separation of closely related impurities. The specific gradient may need optimization. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Acetonitrile)
This protocol is adapted from a procedure used for the isomeric compound 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine and is likely to be effective for the target compound.[2]
Materials:
-
Crude this compound
-
Acetonitrile (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, for larger volumes)
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of acetonitrile.
-
Heating: Gently heat the mixture to the boiling point of acetonitrile (82 °C) while stirring to dissolve the compound completely. Add more acetonitrile in small portions if the compound does not fully dissolve.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, further cool the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold acetonitrile to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Petroleum Ether)
This method is suitable when a single solvent does not provide adequate separation or crystal formation. The use of an ethyl acetate and petroleum ether system has been noted for the crystallization of this compound.[3]
Materials:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Petroleum ether (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Dissolution: Dissolve the crude material in a minimum amount of hot ethyl acetate.
-
Addition of Anti-solvent: While the solution is still warm, slowly add petroleum ether dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold mixture of ethyl acetate and petroleum ether.
-
Drying: Dry the crystals under vacuum.
Protocol 3: Column Chromatography
Column chromatography is a highly effective method for separating the target compound from impurities with different polarities.[5]
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Petroleum ether (reagent grade)
-
Ethyl acetate (reagent grade)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude compound in a minimal amount of dichloromethane or the initial eluent and load it onto the top of the silica gel bed. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% petroleum ether or a low percentage of ethyl acetate in petroleum ether). Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualized Workflows
The following diagrams illustrate the logical flow of the described purification protocols.
Caption: Workflow for Purification by Recrystallization.
Caption: Workflow for Purification by Column Chromatography.
References
- 1. clearsynth.com [clearsynth.com]
- 2. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE | 380380-64-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Pyridine, 5-bromo-2-(1H-tetrazol-5-yl) | Chemical Properties, Safety Data, Uses & Suppliers in China [pipzine-chem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine synthesis.
Overall Synthesis Workflow
The synthesis of this compound is a multi-step process. The general workflow involves the formation of the key intermediate, 5-bromo-2-cyanopyridine, followed by a [3+2] cycloaddition to form the tetrazole ring, and a subsequent methylation step. A critical challenge in this synthesis is the control of regioselectivity during the methylation of the tetrazole ring, which often yields a mixture of the desired N1-methyl isomer and the N2-methyl isomer.
Technical Support Center: Synthesis of 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine
Welcome to the technical support center for the synthesis of 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this important intermediate.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis.
Problem 1: Low or no yield of 5-(5-bromopyridin-2-yl)-1H-tetrazole in the cycloaddition step.
Possible Causes and Solutions:
-
Incomplete reaction: The cycloaddition of a nitrile with sodium azide can be slow.
-
Solution: Ensure the reaction is heated for a sufficient amount of time. Reactions are often run for several hours at elevated temperatures (e.g., in DMF at 120°C).[1] Monitor the reaction progress by TLC to confirm the consumption of the starting material, 5-bromo-2-cyanopyridine.
-
Solution: Consider the use of a catalyst. Lewis acids like zinc bromide (ZnBr₂) or protic acids like ammonium chloride (NH₄Cl) can activate the nitrile group and accelerate the reaction.[1][2] Catalysts such as silica sulfuric acid or L-proline have also been shown to be effective.[3][4]
-
-
Decomposition of reagents: Sodium azide can decompose at high temperatures, and hydrazoic acid (HN₃), formed in situ, can be volatile and hazardous.
-
Solution: Maintain careful temperature control. While the reaction often requires heat, excessive temperatures can lead to reagent decomposition and the formation of unwanted byproducts.
-
Safety Note: Always perform this reaction in a well-ventilated fume hood due to the potential formation of hydrazoic acid, which is toxic and explosive.[2]
-
-
Workup issues: The tetrazole product is often precipitated by acidification of the reaction mixture.
-
Solution: Carefully adjust the pH of the reaction mixture with an acid (e.g., HCl) to precipitate the product. Ensure the pH is low enough for complete precipitation. The product can then be isolated by vacuum filtration.[2]
-
Problem 2: Formation of an isomeric byproduct during the methylation of 5-(5-bromopyridin-2-yl)-1H-tetrazole.
Core Issue: The primary side reaction in the methylation step is the formation of the undesired N2-methylated isomer, 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, in addition to the desired N1-methylated product.[1] The tetrazole anion is ambidentate, meaning methylation can occur at either the N1 or N2 position.
Solutions to Manage Isomer Formation:
-
Understanding Regioselectivity: The ratio of N1 to N2 isomers is influenced by the electronic properties of the substituent on the tetrazole ring. Electron-withdrawing groups tend to favor the formation of the N2-isomer.[5][6]
-
Separation of Isomers: The most effective way to obtain the pure desired product is through chromatographic separation.
Problem 3: Difficulty in subsequent Suzuki coupling reactions with this compound.
Possible Causes and Solutions:
-
Catalyst Inhibition: The nitrogen atoms in the pyridine and tetrazole rings can coordinate with the palladium catalyst, leading to deactivation.
-
Solution: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can help to stabilize the palladium catalyst and prevent inhibition.
-
Homocoupling of Boronic Acid: This is a common side reaction in Suzuki couplings, especially in the presence of oxygen.
-
Solution: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Protodeboronation: The boronic acid can be protonated and removed from the catalytic cycle, reducing the yield of the desired product.
-
Solution: Use a suitable base (e.g., K₃PO₄, Cs₂CO₃) and anhydrous conditions to minimize this side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically a two-step process:
-
[3+2] Cycloaddition: Reaction of 5-bromo-2-cyanopyridine with an azide source, such as sodium azide, to form 5-(5-bromopyridin-2-yl)-1H-tetrazole.[1]
-
N-Methylation: Alkylation of the resulting tetrazole with a methylating agent, like methyl iodide, to produce a mixture of this compound and its N2-isomer.[1]
Q2: What is the main byproduct in this synthesis and how can it be removed?
A2: The main byproduct is the N2-methylated isomer, 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine. This isomer is formed during the methylation step. It can be separated from the desired N1-methylated product by silica gel column chromatography.[1]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. The use of sodium azide requires caution. When acidified, it forms hydrazoic acid (HN₃), which is highly toxic and explosive. Therefore, the cycloaddition step must be performed in a well-ventilated fume hood, and the waste should be handled according to safety protocols to avoid the formation of explosive metal azides.[2]
Q4: Can I use other methylating agents besides methyl iodide?
A4: While methyl iodide is commonly used, other methylating agents can be employed. However, the choice of agent can influence the ratio of the N1 and N2 isomers. It is advisable to perform a small-scale test reaction to determine the isomer ratio with an alternative methylating agent.
Data Summary
Table 1: Common Reaction Conditions for Tetrazole Synthesis from Nitriles
| Parameter | Condition | Reference |
| Starting Material | 5-bromo-2-cyanopyridine | [1] |
| Azide Source | Sodium Azide (NaN₃) | [1][2] |
| Catalyst (optional) | Ammonium Chloride (NH₄Cl) or Zinc Bromide (ZnBr₂) | [1][2] |
| Solvent | Dimethylformamide (DMF) | [1][2] |
| Temperature | 120 °C | [1] |
| Reaction Time | Several hours (monitor by TLC) | [1] |
Experimental Protocols
Protocol 1: Synthesis of 5-(5-bromopyridin-2-yl)-1H-tetrazole
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-cyanopyridine in dimethylformamide (DMF).
-
Add sodium azide and ammonium chloride to the solution.
-
Heat the reaction mixture to 120°C and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with aqueous HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.
Protocol 2: Methylation of 5-(5-bromopyridin-2-yl)-1H-tetrazole
-
Dissolve 5-(5-bromopyridin-2-yl)-1H-tetrazole in a suitable dry solvent such as DMF.
-
Add a base (e.g., potassium carbonate) to the solution.
-
Add methyl iodide and stir the reaction at room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.
Protocol 3: Purification of this compound
-
Prepare a silica gel column.
-
Dissolve the crude product mixture from the methylation step in a minimal amount of a suitable solvent.
-
Load the dissolved product onto the silica gel column.
-
Elute the column with a gradient of ethyl acetate in petroleum ether (starting with a low percentage of ethyl acetate and gradually increasing).
-
Collect the fractions and analyze them by TLC to identify the fractions containing the pure desired N1-isomer.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Workflow for addressing isomeric byproduct formation during methylation.
References
- 1. reddit.com [reddit.com]
- 2. youtube.com [youtube.com]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation | CoLab [colab.ws]
Technical Support Center: Purification of 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine. Our aim is to equip researchers with the necessary information to overcome purification hurdles and ensure the desired purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile of this compound can be complex, arising from the multi-step synthesis. The most prevalent impurities include:
-
Regioisomeric Impurity: The major challenge is the formation of the undesired 2-methyl isomer, 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine, during the N-methylation of the tetrazole ring. The ratio of the desired 1-methyl to the 2-methyl isomer can vary depending on the reaction conditions.
-
Unreacted Starting Materials: Residual 5-bromo-2-cyanopyridine and the unmethylated precursor, 5-bromo-2-(1H-tetrazol-5-yl)pyridine, may be present.
-
Byproducts from Precursor Synthesis: The synthesis of 5-bromo-2-cyanopyridine from 2-amino-5-bromopyridine can introduce impurities such as unreacted starting material and byproducts from the diazotization and cyanation reactions.[1][2]
-
Side-products from Methylation: Depending on the methylating agent used, side reactions with the pyridine ring or the tetrazole moiety can occur, although this is less common with standard methylating agents like methyl iodide or dimethyl sulfate.
Q2: How can I distinguish between the desired 1-methyl and the undesired 2-methyl regioisomer?
A2: Spectroscopic methods, particularly 13C NMR , are highly effective for differentiating between the 1,5- and 2,5-disubstituted tetrazole isomers. The chemical shift of the carbon atom in the tetrazole ring is a key indicator:
-
1,5-disubstituted tetrazole (desired product): The tetrazole carbon typically appears at a certain chemical shift.
-
2,5-disubstituted tetrazole (impurity): The tetrazole carbon in the 2-methyl isomer is generally deshielded (appears at a higher ppm value) compared to the 1-methyl isomer.
Q3: What are the recommended initial purification strategies for the crude product?
A3: A combination of techniques is often necessary for effective purification.
-
Aqueous Work-up: An initial aqueous work-up can help remove inorganic salts and some polar impurities.
-
Crystallization: Recrystallization from a suitable solvent is a powerful technique for removing many impurities. Acetonitrile has been reported as a suitable solvent for the crystallization of related compounds. Experimentation with different solvents or solvent mixtures is recommended to optimize crystal formation and purity.
-
Flash Column Chromatography: This is a standard and effective method for separating the desired product from isomers and other byproducts. Careful selection of the stationary and mobile phases is crucial for achieving good separation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Poor Separation of Regioisomers (1-methyl vs. 2-methyl) by Column Chromatography
Possible Causes:
-
Inappropriate Stationary Phase: Standard silica gel may not provide sufficient resolution for these closely related isomers.
-
Suboptimal Mobile Phase: The polarity of the eluent may not be ideal for separating the isomers.
-
Co-elution: The isomers have very similar polarities, leading to overlapping peaks.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Mobile Phase | Systematically screen a range of solvent systems with varying polarities. Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate or dichloromethane. Small additions of a more polar solvent like methanol can sometimes improve separation. |
| 2 | Modify Stationary Phase | If silica gel is ineffective, consider using alternative stationary phases such as alumina (neutral or basic) or a bonded-phase silica (e.g., C18 for reversed-phase chromatography). |
| 3 | Employ Gradient Elution | A solvent gradient, where the polarity of the mobile phase is gradually increased during the chromatography run, can often provide better resolution for closely eluting compounds than isocratic elution. |
| 4 | Preparative HPLC | For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. This technique offers higher resolution and can effectively separate isomeric mixtures. |
Experimental Protocol: Preparative HPLC for Isomer Separation
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile in water, often with a small amount of an additive like formic acid or trifluoroacetic acid (0.1%) to improve peak shape.
-
Detection: UV detection at a wavelength where both isomers have strong absorbance.
-
Injection: Dissolve the crude mixture in a suitable solvent (e.g., methanol or acetonitrile) and inject onto the column.
-
Fraction Collection: Collect fractions corresponding to the separated peaks and analyze their purity by analytical HPLC or NMR.
Issue 2: Product "Oils Out" or Fails to Crystallize
Possible Causes:
-
Presence of Impurities: The 2-methyl isomer or other impurities can act as a "eutectic" mixture, lowering the melting point and preventing crystallization.
-
Inappropriate Solvent: The chosen solvent may be too good a solvent for the compound, preventing it from precipitating out upon cooling.
-
Supersaturation: The solution may be too concentrated.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil instead of crystals.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Solvent Screening | Experiment with a variety of solvents or solvent mixtures. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. |
| 2 | Slow Evaporation | Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container. This can sometimes induce crystallization. |
| 3 | Seeding | If a small amount of pure crystalline material is available, add a "seed" crystal to the supersaturated solution to initiate crystallization. |
| 4 | Scratching | Gently scratching the inside of the flask with a glass rod at the surface of the solution can sometimes provide a nucleation site for crystal growth. |
| 5 | Layering Technique | Dissolve the compound in a "good" solvent and carefully layer a "poor" solvent (in which the compound is insoluble) on top. Crystals may form at the interface of the two solvents. |
Data Presentation
Table 1: Summary of Analytical Techniques for Purity Assessment
| Technique | Purpose | Typical Conditions | Expected Observations |
| 1H NMR | Structural elucidation and identification of major components. | 400 MHz or higher, in CDCl3 or DMSO-d6. | Distinct signals for the methyl group and aromatic protons of both isomers. |
| 13C NMR | Crucial for isomer differentiation. | 100 MHz or higher, in CDCl3 or DMSO-d6. | The tetrazole carbon of the 2-methyl isomer will be at a higher ppm value than the 1-methyl isomer. |
| HPLC | Purity determination and quantification of impurities. | Reversed-phase C18 column, gradient of acetonitrile in water with 0.1% formic acid. | Separation of the 1-methyl and 2-methyl isomers, as well as other impurities. |
| GC-MS | Identification of volatile impurities and byproducts. | Capillary GC column with a mass spectrometer detector. | Useful for identifying low molecular weight impurities from starting materials or solvents. |
| LC-MS | Identification of non-volatile impurities and confirmation of product mass. | Liquid chromatography coupled with a mass spectrometer. | Provides molecular weight information for all components in the mixture. |
Visualizations
Diagram 1: General Workflow for Purification
Caption: A logical workflow for the purification and analysis of this compound.
Diagram 2: Troubleshooting Logic for Isomer Separation
Caption: A step-by-step guide for troubleshooting poor separation of regioisomers during chromatography.
References
Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions (FAQs) to facilitate successful coupling outcomes.
The substrate, this compound, presents unique challenges due to its electron-deficient pyridine ring and the presence of multiple nitrogen atoms, which can act as ligands for the palladium catalyst.[1][2] Careful selection of reaction parameters is therefore critical for achieving high yields and minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in low or no yield?
A1: Low yields with this substrate are common and typically stem from a few key issues:
-
Catalyst Poisoning/Deactivation: The nitrogen atoms in both the pyridine and tetrazole rings are Lewis basic and can coordinate strongly to the palladium center. This can lead to the formation of inactive catalyst complexes, effectively halting the catalytic cycle.[3] The use of bulky, electron-rich phosphine ligands can often mitigate this by sterically shielding the palladium.[2]
-
Inefficient Oxidative Addition: While the electron-deficient nature of the pyridine ring should facilitate oxidative addition, catalyst deactivation can make this initial step a bottleneck.[4][5]
-
Poor Solubility: The substrate or other reaction components may have limited solubility in the chosen solvent system, leading to a slow and incomplete reaction.[3]
-
Side Reactions: Competing pathways such as hydrodehalogenation (debromination) can consume the starting material without forming the desired product.[6][7]
Q2: What are the recommended palladium catalysts and ligands for this type of N-heterocyclic substrate?
A2: The choice of catalyst and ligand is crucial. For challenging heteroaryl couplings, pre-formed palladium(II) precatalysts with bulky, electron-rich phosphine ligands are highly recommended. These systems are often more stable and efficient than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1][3] Consider the options summarized in the table below.
| Catalyst System Component | Examples | Typical Loading (mol%) | Key Advantages & Considerations |
| Palladium Precatalyst | XPhos Pd G3, SPhos Pd G2, PEPPSI-IPr | 1 - 5% | Air- and moisture-stable, providing reliable generation of the active Pd(0) species.[1] |
| Bulky, Electron-Rich Ligand | XPhos, SPhos, RuPhos, P(tBu)₃ | 2 - 10% | Promotes reductive elimination and shields the Pd center, reducing catalyst deactivation by the N-heterocycle.[3][8] |
| Common Pd(0) or Pd(II) Sources | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | 3 - 10% | Can be effective but may require more optimization. Pd(PPh₃)₄ is a common starting point.[9][10] |
Q3: How do I select the optimal base and solvent for the reaction?
A3: The base and solvent are interdependent and significantly influence reaction outcomes.[11][12] The base activates the boronic acid for transmetalation, while the solvent affects solubility and catalyst stability.[13]
-
Bases: A moderately strong base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective for difficult couplings.[14] Milder bases like potassium carbonate (K₂CO₃) or fluorides (KF) can sometimes reduce side reactions like protodeboronation.[8]
-
Solvents: Aprotic polar solvents are standard. A mixture of 1,4-dioxane or THF with water is a common starting point, as water can aid in dissolving the inorganic base and facilitate transmetalation.[11][15] Anhydrous conditions using solvents like toluene or DMF can also be effective, particularly if protodeboronation is an issue.[12]
| Base | Solvent System | Typical Temp. (°C) | Considerations |
| K₃PO₄ | 1,4-Dioxane / H₂O (e.g., 4:1) | 80 - 110 | A robust system, often effective for challenging substrates.[9] |
| Cs₂CO₃ | 1,4-Dioxane or Toluene | 90 - 110 | Strong base, good for anhydrous conditions. Can be expensive. |
| K₂CO₃ | Toluene / H₂O or DMF / H₂O | 80 - 100 | A common, cost-effective choice.[2] |
| KF | THF or Toluene | 80 - 100 | Mild base, can be useful if substrate is base-sensitive or to prevent protodeboronation.[8] |
Q4: I am observing a significant amount of the debrominated starting material. How can I prevent this hydrodehalogenation side reaction?
A4: Hydrodehalogenation (or debromination) is a common side reaction, especially with electron-deficient heteroaryl halides.[6][7][16] To minimize it:
-
Use High-Purity Reagents: Impurities in the boronic acid or its ester can sometimes promote this pathway. Using highly pure boronic esters (e.g., pinacol esters) can be beneficial as they are often more stable than the corresponding acids.[8]
-
Minimize Water: While often necessary, excess water can be a proton source. If using anhydrous conditions, ensure all reagents and solvents are rigorously dried.
-
Optimize Base and Temperature: A very strong base or excessively high temperatures can sometimes favor debromination.[17] Screen milder bases or try running the reaction at the lowest effective temperature.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Problem: No reaction observed. The starting material is fully recovered.
-
Is your catalyst active?
-
Possible Cause: The palladium source may be old or decomposed. If using a Pd(II) source, it may not be reducing to the active Pd(0) species.
-
Solution: Use a fresh bottle of catalyst. Strongly consider switching to an air-stable Pd(II) precatalyst (e.g., XPhos Pd G3), which is designed for reliable activation.[12]
-
-
Have you ensured anaerobic conditions?
-
Possible Cause: Oxygen can oxidize and deactivate the Pd(0) catalyst.[2][12]
-
Solution: Thoroughly degas the solvent and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[2][3]
-
-
Is catalyst poisoning the primary issue?
-
Possible Cause: The nitrogen atoms of your substrate are likely inhibiting the catalyst.[3]
-
Solution: Increase the catalyst loading (e.g., from 2 mol% to 5 mol%). Use a bulky, electron-rich ligand like XPhos or SPhos, which can limit the substrate's ability to coordinate to the palladium center.[2][3]
-
Problem: The reaction is sluggish or gives a low yield of the desired product.
-
Is the reaction temperature optimal?
-
Possible Cause: The reaction may require more thermal energy to overcome the activation barrier for oxidative addition or reductive elimination.
-
Solution: Incrementally increase the reaction temperature (e.g., from 80°C to 100°C or 110°C). Microwave irradiation can also be a powerful tool to accelerate slow reactions.[15]
-
-
Is protodeboronation consuming your boronic acid?
-
Possible Cause: The boronic acid may be unstable under the reaction conditions, especially with aqueous bases, leading to its conversion to the corresponding arene.[18]
-
Solution: Switch to the corresponding boronic acid pinacol ester (Ar-B(pin)), which is more stable.[8] Alternatively, use milder bases like KF or run the reaction under anhydrous conditions.[12]
-
-
Is the base strength or type appropriate?
-
Possible Cause: Transmetalation is often the rate-limiting step and is highly dependent on the base.[2]
-
Solution: Screen a stronger base. If you are using K₂CO₃, try K₃PO₄, which is often more effective for challenging couplings.[19] Ensure the base is finely powdered to maximize its surface area and reactivity.
-
Problem: Significant formation of a biaryl byproduct from the boronic acid (homocoupling).
-
Is oxygen present in your reaction?
-
Possible Cause: The most common cause of boronic acid homocoupling is the presence of oxygen, which can facilitate a Pd(II)-mediated pathway.[4][12]
-
Solution: Re-evaluate your degassing procedure. Ensure all components, including the solvent, base, and reaction vessel, are scrupulously purged of air before adding the catalyst.[2]
-
-
Are you using a Pd(II) source without a ligand?
-
Possible Cause: Using a Pd(II) source like Pd(OAc)₂ without a sufficient amount of a reducing phosphine ligand can sometimes lead to homocoupling before the catalytic cycle begins.
-
Solution: Ensure an adequate ligand-to-palladium ratio (typically 2:1 or greater). Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a well-defined precatalyst can also minimize this issue.
-
Visualized Workflows and Mechanisms
To aid in experimental design and troubleshooting, the following diagrams illustrate the key processes involved.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. reddit.com [reddit.com]
Technical Support Center: 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most common reactions include:
-
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a biaryl compound.
-
Buchwald-Hartwig Amination: Reaction with an amine to introduce a nitrogen-based functional group.[1][2]
-
Sonogashira Coupling: Reaction with a terminal alkyne to synthesize an alkynylated pyridine derivative.[3]
Q2: What are the most common byproducts observed in these reactions?
A2: The most frequently encountered byproducts are generally independent of the specific coupling partner and are characteristic of the reaction type:
-
Homocoupling Products: Formation of a dimer of the coupling partner (e.g., boronic acid in Suzuki reactions or alkyne in Sonogashira reactions). This is a significant side reaction that consumes the reagent and complicates purification.[4]
-
Dehalogenation Product: Replacement of the bromine atom on the pyridine ring with a hydrogen atom, leading to the formation of 2-(1-methyl-1H-tetrazol-5-yl)pyridine.
-
Byproducts from Catalyst Decomposition: At elevated temperatures, palladium catalysts, especially those with phosphine ligands like Pd(PPh₃)₄, can decompose.[5][6]
Q3: Is the tetrazole ring stable under typical palladium-catalyzed coupling conditions?
A3: The 1-methyl-1H-tetrazole moiety is generally stable under the conditions commonly employed for Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[7] However, the nitrogen atoms in the tetrazole ring can potentially coordinate to the palladium center, which might influence the catalytic activity. It is crucial to use appropriate ligands to minimize such interactions and ensure efficient catalysis.
Troubleshooting Guides
This section provides troubleshooting for specific issues that may be encountered during experiments.
Issue 1: Low Yield of the Desired Product in Suzuki-Miyaura Coupling
Low yields in Suzuki-Miyaura coupling can often be attributed to the formation of specific byproducts.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Significant amount of boronic acid homocoupling product. | Presence of oxygen, which can promote the homocoupling. Use of a Pd(II) precatalyst without a pre-reduction step. | - Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).- Consider using a Pd(0) catalyst such as Pd(PPh₃)₄.- If using a Pd(II) catalyst, add a reducing agent like a small amount of hydrazine or use a pre-catalyst that readily forms the active Pd(0) species. |
| Presence of the dehalogenated starting material. | The palladium hydride species, which can be formed from various sources (e.g., solvent, base), can participate in a competing reductive dehalogenation pathway. | - Use a non-protic, anhydrous solvent.- Choose a base that is less likely to generate palladium hydrides, such as CsF or K₃PO₄.- Optimize the reaction temperature and time; prolonged reaction times can sometimes lead to increased dehalogenation. |
| Formation of palladium black. | Catalyst decomposition and aggregation, leading to a loss of catalytic activity.[8] | - Use a ligand that stabilizes the palladium catalyst, such as bulky, electron-rich phosphines (e.g., SPhos, XPhos).- Lower the reaction temperature if possible.- Ensure high purity of reagents and solvents. |
Issue 2: Side Reactions in Buchwald-Hartwig Amination
The primary challenges in Buchwald-Hartwig amination often revolve around catalyst inhibition and dehalogenation.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Reaction stalls or proceeds very slowly. | The amine substrate or the product may coordinate too strongly to the palladium center, inhibiting the catalytic cycle. | - Screen different bulky phosphine ligands (e.g., Josiphos, Buchwald's biaryl phosphine ligands) which can promote the desired reductive elimination.- Adjust the base and solvent combination. For example, using a weaker base might be beneficial in some cases. |
| Significant dehalogenation of the starting material. | Formation of palladium hydride species. | - Similar to Suzuki coupling, ensure anhydrous conditions and consider the choice of base and solvent carefully.- The use of certain ligands can suppress this side reaction. |
Issue 3: Impurities in Sonogashira Coupling
A common issue in Sonogashira coupling is the homocoupling of the terminal alkyne, often referred to as Glaser coupling.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Formation of a symmetrical diyne (alkyne homocoupling). | This side reaction is often promoted by the copper(I) co-catalyst in the presence of oxygen. | - Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.- Consider a "copper-free" Sonogashira protocol, which may require a different palladium catalyst and ligand system.- Add the terminal alkyne slowly to the reaction mixture to keep its concentration low. |
| Low conversion of the starting material. | Inefficient catalyst turnover or catalyst deactivation. | - Ensure the quality of the palladium and copper catalysts.- The choice of amine base is crucial; tertiary amines like triethylamine or diisopropylethylamine are commonly used and can also act as the solvent.- For less reactive substrates, increasing the temperature may be necessary. |
Experimental Protocols
The following are representative experimental protocols for common cross-coupling reactions involving a bromopyridine substrate. These should be adapted and optimized for this compound.
Representative Suzuki-Miyaura Coupling Protocol[11]
-
Reaction Setup: In a Schlenk flask, combine 5-bromo-2-methylpyridin-3-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.3 eq).
-
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (5 mol %) and a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Inert Atmosphere: Purge the flask with argon for 15 minutes.
-
Reaction: Heat the mixture to 85-95 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Representative Buchwald-Hartwig Amination Protocol[12]
-
Reaction Setup: To a dry Schlenk tube, add 2-amino-5-bromo-4-methylpyridine (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %), and a suitable phosphine ligand (e.g., XPhos, 4 mol %).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Inert Atmosphere: Seal the tube and purge with argon.
-
Reaction: Heat the reaction mixture to 100 °C for 16-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by chromatography.
Representative Sonogashira Coupling Protocol[3]
-
Reaction Setup: In a Schlenk flask, dissolve 5-bromo-N-phenylpyridin-3-amine (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous, degassed THF.
-
Catalyst and Base Addition: Add bis(triphenylphosphine)palladium(II) dichloride (3 mol %), copper(I) iodide (5 mol %), and triethylamine (2.0 eq).
-
Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, or gently heat if the reaction is sluggish.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting guide for common byproducts in cross-coupling reactions.
Caption: Logical relationship of common side reaction pathways.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 8. youtube.com [youtube.com]
troubleshooting failed reactions with 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical synthesis with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
The primary reactive site for cross-coupling reactions is the carbon-bromine (C-Br) bond on the pyridine ring. The bromine atom can be readily displaced through various palladium-catalyzed reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to form new carbon-carbon or carbon-nitrogen bonds.[1] The nitrogen atoms on the pyridine and tetrazole rings can act as ligands, potentially coordinating with the metal catalyst.[2]
Q2: How stable is the 1-methyl-1h-tetrazole ring under typical cross-coupling conditions?
The tetrazole ring is generally a stable aromatic heterocycle and is often used in medicinal chemistry as a bioisosteric replacement for a carboxylic acid group due to its metabolic stability.[3][4] It is typically robust enough to withstand the conditions of many palladium-catalyzed cross-coupling reactions. However, prolonged exposure to very high temperatures or harsh acidic or basic conditions should be monitored for potential degradation.
Q3: Can the nitrogen atoms on the pyridine or tetrazole rings interfere with my reaction?
Yes, the lone pairs of electrons on the nitrogen atoms of both the pyridine and tetrazole rings can coordinate to the palladium catalyst. This coordination can inhibit the catalytic activity, leading to low or no product formation.[2] The use of bulky, electron-rich phosphine ligands is often crucial to mitigate this catalyst poisoning effect and promote the desired cross-coupling reaction.
Q4: What are the common side reactions to look out for?
Common side reactions in palladium-catalyzed couplings with bromo-heterocycles include:
-
Debromination (Hydrodehalogenation): Replacement of the bromine atom with a hydrogen atom, leading to the formation of 2-(1-methyl-1h-tetrazol-5-yl)pyridine. This can occur as a result of side reactions in the catalytic cycle.[5]
-
Homocoupling: The coupling of two molecules of the boronic acid/ester (in Suzuki reactions) or two molecules of the bromo-pyridine, leading to undesired symmetrical biaryl products.
-
Protodeborylation: In Suzuki reactions, the boronic acid partner can be sensitive to hydrolysis, especially under certain pH and temperature conditions, leading to the formation of the corresponding arene and inactive boron species.
Troubleshooting Failed Reactions
Low to No Yield in Suzuki-Miyaura Coupling
If you are experiencing low to no yield in a Suzuki-Miyaura coupling reaction with this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for Low-Yield Suzuki-Miyaura Reactions
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Quantitative Data: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | Good to Excellent |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good[6] |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | Cs₂CO₃ (3) | 1,4-Dioxane | 110 | Good to Excellent[6] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | MeCN/H₂O (4:1) | 80 | Good[7] |
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
Low to No Yield in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination of this compound can be challenging due to potential catalyst inhibition by the nitrogen-rich substrate.
Troubleshooting Workflow for Low-Yield Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig aminations.
Quantitative Data: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | Good to Excellent |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | Good |
| XPhos Pd G3 (2) | - | LiHMDS (2) | THF | 65 | Good |
| Pd₂(dba)₃ (1) | BINAP (1.5) | Cs₂CO₃ (1.4) | Toluene | 100 | Moderate to Good |
Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add this compound (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOtBu, 1.4 equiv.), and the phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried reaction vial.
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) or a pre-catalyst.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene).
-
Reaction: Seal the vial and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[8]
References
- 1. Pyridine, 5-bromo-2-(1H-tetrazol-5-yl) | Chemical Properties, Safety Data, Uses & Suppliers in China [pipzine-chem.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the scale-up synthesis of 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Question: My reaction yield is consistently low. What are the common causes and how can I improve it?
Answer: Low yields during the scale-up of heterocyclic synthesis can stem from various factors. A systematic approach to troubleshooting is often the most effective.[1] Common causes include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters that may need re-optimization for larger scales.[1] Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting material.[1]
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction, leading to side products or incomplete conversion.[1] Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.
-
Atmospheric Moisture and Oxygen: Many organic synthesis reactions are sensitive to air and moisture.[1] If your reaction is air-sensitive, ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket.
-
Inefficient Mixing: In heterogeneous reactions, inefficient stirring can lead to poor reaction rates and lower yields.[1] Ensure your stir rate is adequate for the scale and viscosity of your reaction mixture.
-
Product Decomposition: The desired product may be unstable under the reaction or workup conditions.[1] Monitor your reaction by TLC or LC-MS to check for product degradation over time.
Question: I am observing significant side product formation. How can I minimize this?
Answer: Side product formation can arise from several competing reaction pathways. To minimize side products, it is crucial to carefully control the reaction conditions.[2]
-
Temperature Control: Exothermic reactions can lead to hotspots in large reactors, promoting side reactions.[] Employing efficient cooling systems, slow addition of reagents, or using a continuous flow reactor can help manage heat generation.[2][]
-
Order of Reagent Addition: The sequence in which reagents are added can significantly impact the reaction pathway. Re-evaluate the order of addition that was established at the lab scale.
-
Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant may lead to the formation of undesired products.
-
Catalyst Deactivation: In catalyzed reactions, such as a potential Suzuki coupling to form a precursor, the catalyst may be inhibited by impurities or by the product itself.
Question: The bromination step is not selective, leading to di-brominated or other isomers. What can I do?
Answer: Achieving regioselectivity in pyridine bromination can be challenging.
-
Brominating Agent: The choice of brominating agent is critical. Consider using milder and more selective agents than elemental bromine, such as N-Bromosuccinimide (NBS), in the presence of a radical initiator or an acid catalyst.
-
Reaction Conditions: Temperature and solvent can influence selectivity. Lowering the reaction temperature may favor the desired isomer.
-
Protecting Groups: If applicable to your synthetic route, consider the use of protecting groups to block more reactive sites on the pyridine ring before bromination.
Question: The tetrazole ring formation using sodium azide is sluggish or incomplete on a large scale. What are the potential issues?
Answer: The [3+2] cycloaddition of azide ions to nitriles is a common method for forming tetrazoles.[4]
-
Catalyst: This reaction is often catalyzed by metal salts (e.g., zinc salts) or ammonium chloride.[4] Ensure the catalyst is active and used in the correct proportion.
-
Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF or DMSO are commonly used. Ensure the solvent is anhydrous.
-
Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. However, be mindful of the thermal stability of the reactants and products.
-
Safety with Azides: Sodium azide is highly toxic and can form explosive heavy metal azides. Ensure all safety protocols are strictly followed, especially on a large scale. The use of less hazardous azide sources, like trimethylsilyl azide, could be considered, though cost may be a factor at scale.
Question: I am having difficulty purifying the final product at a large scale. What are my options?
Answer: Purification is a common bottleneck in scaling up. While column chromatography is useful in the lab, it is often impractical for large quantities.[2][5]
-
Crystallization: If your product is a solid, crystallization is one of the most effective methods for achieving high purity on a large scale.[2] A systematic solvent screen is recommended to find the optimal conditions.
-
Acid-Base Extraction: Since this compound is a basic compound due to the pyridine ring, you can use an acidic wash (e.g., dilute HCl) to extract it into the aqueous layer, separating it from non-basic impurities.[2] The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[2]
-
Distillation: If the product is sufficiently volatile and thermally stable, distillation under reduced pressure could be a viable purification method.[2]
Frequently Asked Questions (FAQs)
What are the primary safety concerns when scaling up this synthesis? The primary safety concerns involve:
-
Exothermic Reactions: The bromination and tetrazole formation steps can be highly exothermic. Uncontrolled heat release can lead to thermal runaway.[2] Proper cooling and controlled reagent addition are critical.[2]
-
Use of Bromine: Elemental bromine is highly corrosive and toxic. Handling requires specialized equipment and personal protective equipment (PPE).[6]
-
Use of Azides: Sodium azide is acutely toxic. It can also form explosive compounds, particularly with heavy metals or when heated. All work should be conducted in a well-ventilated area, and appropriate quenching procedures must be in place.
What is a typical starting material for this synthesis? A common synthetic route would likely start from 2-cyano-5-bromopyridine. This intermediate would then undergo cyclization with an azide source, followed by methylation of the tetrazole ring. Alternatively, one could start with 5-bromo-2-methylpyridine and build the tetrazole ring from there.[6]
How can I monitor the reaction progress effectively on a large scale? On a large scale, it is important to have reliable in-process controls (IPCs). Techniques like HPLC or UPLC are preferable to TLC for quantitative analysis. These methods can provide accurate information on the consumption of starting materials and the formation of the product and key impurities over time.
Data Presentation
Table 1: Effect of Reaction Conditions on Tetrazole Formation Yield and Purity
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | ZnCl₂ (10) | 100 | 24 | 75 | 92 |
| 2 | ZnCl₂ (20) | 100 | 24 | 82 | 94 |
| 3 | NH₄Cl (100) | 120 | 18 | 85 | 96 |
| 4 | NH₄Cl (100) | 130 | 12 | 88 | 95 (minor impurity increase) |
| 5 | ZnCl₂ (20) | 120 | 12 | 90 | 98 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Key Experiment: Tetrazole Formation via Cycloaddition
This protocol describes a general procedure for the cyclization of 2-cyano-5-bromopyridine with sodium azide, followed by methylation.
Materials:
-
2-cyano-5-bromopyridine (1 equivalent)
-
Sodium azide (1.5 equivalents)
-
Ammonium chloride (1.5 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Methyl iodide (1.2 equivalents)
-
Potassium carbonate (2.0 equivalents)
-
Toluene
-
Hydrochloric acid (2M)
-
Sodium hydroxide (2M)
-
Ethyl acetate
Procedure:
-
Cyclization:
-
To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-cyano-5-bromopyridine and DMF under a nitrogen atmosphere.
-
Add sodium azide and ammonium chloride to the mixture. Caution: Sodium azide is highly toxic.
-
Heat the reaction mixture to 120-130°C and stir vigorously.
-
Monitor the reaction progress by HPLC until the starting material is consumed (typically 12-18 hours).
-
Cool the reaction mixture to room temperature.
-
-
Workup and Methylation:
-
Carefully pour the cooled reaction mixture into water and acidify with 2M HCl to pH ~2-3 to protonate the tetrazole.
-
Extract the aqueous layer with toluene to remove non-polar impurities.
-
Filter the aqueous solution to collect the precipitated 5-(5-bromopyridin-2-yl)-1H-tetrazole.
-
Suspend the crude tetrazole in DMF. Add potassium carbonate, followed by the slow addition of methyl iodide.
-
Stir the mixture at room temperature until methylation is complete (monitor by HPLC).
-
-
Purification:
-
Quench the reaction with water.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis scale-up issues.
References
Technical Support Center: Catalyst Selection for 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine Reactions
This guide provides troubleshooting advice, catalyst system comparisons, and frequently asked questions (FAQs) for researchers engaged in cross-coupling reactions with 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine. The presence of both a pyridine and a tetrazole ring presents unique challenges, primarily related to catalyst inhibition.
Troubleshooting Guide
Users may encounter several common issues during cross-coupling reactions with this substrate. The primary challenge stems from the Lewis basic nitrogen atoms in both the pyridine and tetrazole rings, which can coordinate to the palladium catalyst and lead to deactivation, a phenomenon known as catalyst poisoning.[1]
| Symptom / Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Catalyst Poisoning: The nitrogen atoms on the pyridine or tetrazole rings are binding to the Pd center, forming stable, unreactive complexes and inhibiting catalytic turnover.[1][2][3][4] | 1. Use Bulky Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-Heterocyclic Carbene (NHC) ligands.[1] These can promote the desired reductive elimination step and sterically hinder the formation of inhibitory complexes. 2. Use Pre-formed Catalysts: Utilize well-defined palladium pre-catalysts which can be more resistant to poisoning.[1][3] 3. Slow Substrate Addition: Add the this compound substrate slowly to the reaction mixture to maintain its low concentration, reducing the rate of catalyst inhibition.[1] |
| Significant Side Product Formation | Homocoupling: The coupling of two molecules of the boronic acid or aryl halide starting materials. This is often promoted by the presence of oxygen.[1] Protodeboronation: Cleavage of the C-B bond in the boronic acid, where the boron group is replaced by a hydrogen atom from a proton source (e.g., water).[1] | 1. Ensure Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the experiment to prevent homocoupling.[1][5] 2. Use Anhydrous Conditions: For sensitive substrates, use anhydrous solvents and reagents to minimize protodeboronation. Using boronate esters (e.g., pinacol esters) instead of boronic acids can also increase stability.[1] |
| Poor Reaction Rate or Stalled Reaction | Poor Solubility: The heterocyclic substrate may have limited solubility in common organic solvents, impeding reaction kinetics.[1] Inactive Catalyst: The Pd(II) pre-catalyst is not being effectively reduced to the active Pd(0) species. | 1. Screen Solvents: Test different solvents or solvent mixtures such as 1,4-dioxane, THF, DMF, or toluene, often with water as a co-solvent.[1][6] 2. Increase Temperature: Gently increasing the reaction temperature can improve both solubility and reaction rate.[1] Microwave irradiation can also be effective for accelerating reactions.[6] |
Catalyst System Performance for Suzuki-Miyaura Coupling
While specific data for this compound is limited, the following table summarizes catalyst performance for the structurally analogous Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids. This data provides a strong baseline for catalyst selection.[7]
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%)[7][8][9] |
| System 1: Traditional | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid |
| 4-Methylphenylboronic acid | |||||
| 4-Methoxyphenylboronic acid | |||||
| 4-Chlorophenylboronic acid | |||||
| System 2: Buchwald Ligand (Recommended for challenging substrates) | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid |
| System 3: NHC Ligand (Recommended for challenging substrates) | Pd-PEPPSI-IPr | IPr | K₂CO₃ | Anhydrous THF | Phenylboronic acid |
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of reagents, temperature, and time may be necessary.
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 eq).[8][10]
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if needed, the additional ligand.[8]
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.[10][11]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[8][10]
-
Reaction: Place the sealed tube in a preheated oil bath at 85-110 °C and stir vigorously.[8][11] Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 12-24 hours.[10]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10][11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine. The guidance is based on established principles of tetrazole chemistry, drawing from analogous syntheses in the literature.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and versatile method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[1] For the target molecule, this involves a two-step process:
-
Tetrazole Formation: Reaction of 5-bromo-2-cyanopyridine with an azide source, typically sodium azide (NaN₃), to form the intermediate 5-bromo-2-(1H-tetrazol-5-yl)pyridine.
-
N-Methylation: Subsequent methylation of the tetrazole ring with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to yield the final product.
Q2: Which solvents are typically recommended for the initial cycloaddition reaction?
A2: High-boiling polar aprotic solvents are generally preferred for the cycloaddition of nitriles with sodium azide as they can effectively dissolve the reagents and facilitate the reaction at elevated temperatures.[2] Common choices include:
Aqueous conditions, using zinc salts as catalysts, have also been reported as an environmentally friendly and safe alternative.[6][7]
Q3: What are the key safety precautions when working with azides?
A3: Sodium azide is toxic and can form highly explosive hydrazoic acid (HN₃) in the presence of acid.[8] It can also form explosive heavy metal azides. Always handle sodium azide in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid contact with acids and heavy metals.[8] Reactions should be quenched carefully, and all waste must be disposed of according to institutional safety protocols.
Q4: The methylation step can lead to two different isomers. How can I control the regioselectivity?
A4: Methylation of 5-substituted tetrazoles can occur on either the N1 or N2 position of the tetrazole ring, yielding two regioisomers. The ratio of these isomers is influenced by the electronic and steric properties of the 5-substituent, the alkylating agent, and the reaction conditions.[9][10] For 5-phenyltetrazole, methylation often results in a mixture of 1-methyl and 2-methyl isomers.[11] To favor the desired 1-methyl isomer, it may be necessary to screen different methylating agents, solvents, and bases. In some cases, separation of the isomers by column chromatography or recrystallization is required.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield in Cycloaddition Step | 1. Insufficient reaction temperature or time. 2. Poor solubility of reagents. 3. Deactivation of the nitrile by electron-donating groups. 4. Ineffective catalyst (if used). | 1. Increase the reaction temperature (typically 100-150 °C) and/or extend the reaction time.[2] 2. Switch to a solvent with better solubilizing power, such as DMSO or NMP.[4] 3. While the bromo-substituent is electron-withdrawing, ensure the reaction is driven to completion with sufficient heating. 4. If using a catalyst (e.g., zinc salts in water, Lewis acids), ensure it is active and used in the correct stoichiometry.[7] |
| Formation of a Mixture of N1 and N2 Methylated Isomers | 1. The electronic and steric nature of the 5-(5-bromopyridin-2-yl) substituent allows for methylation at both nitrogen atoms. 2. The reaction conditions (solvent, temperature, base) do not strongly favor one isomer. | 1. Modify the reaction conditions. For example, using a greener methylating agent like dimethyl carbonate (DMC) with a specific catalyst may alter the isomer ratio.[12] 2. Carefully separate the isomers using column chromatography on silica gel. The polarity of the two isomers is typically different enough to allow for separation. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of side products. 3. The product may be an acidic solid that is difficult to extract from aqueous layers. | 1. Ensure the reaction has gone to completion using TLC or LC-MS analysis before workup. 2. Optimize reaction conditions to minimize side reactions. 3. During workup of the intermediate tetrazole, carefully acidify the aqueous solution to precipitate the product, which can then be collected by filtration.[8] The final methylated product is less acidic and can be extracted with an organic solvent. Recrystallization or column chromatography are common purification methods.[3] |
| Reaction Stalls or is Sluggish | 1. The nitrile is not sufficiently activated. 2. The azide is not nucleophilic enough in the chosen solvent. | 1. The addition of a Lewis or Brønsted acid catalyst can activate the nitrile towards nucleophilic attack by the azide.[8] Examples include zinc salts or silica sulfuric acid.[3][7] 2. Ensure the solvent is aprotic and polar (like DMF or DMSO) to enhance the nucleophilicity of the azide anion. |
Data Presentation
Table 1: Hypothetical Solvent Effects on the Cycloaddition of 5-Bromo-2-cyanopyridine with Sodium Azide *
| Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) | Notes |
| DMF | 120-130 | 12-24 | 85-95 | Good solubility of reagents, common choice for this reaction.[2][3] |
| DMSO | 110-130 | 12-24 | 90-98 | Excellent solvent for dissolving reagents, may lead to slightly higher yields compared to DMF.[4][5] |
| NMP | 130-150 | 10-20 | 88-96 | Higher boiling point allows for higher reaction temperatures, potentially reducing reaction time. |
| Toluene | 110 | 24-48 | < 20 | Poor solubility of sodium azide, generally not a suitable solvent.[13] |
| Water (with ZnBr₂) | 100 (reflux) | 24 | 75-85 | Environmentally friendly and safer option, but may require longer reaction times.[6][7] |
*Disclaimer: The data in this table is hypothetical and intended for illustrative purposes. It is based on general trends observed in the literature for the synthesis of 5-substituted-1H-tetrazoles. Actual results may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-2-(1H-tetrazol-5-yl)pyridine
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-cyanopyridine (1 equivalent), sodium azide (1.2 equivalents), and a catalyst such as ammonium chloride (1.1 equivalents) or zinc bromide (1 equivalent).
-
Add a suitable solvent, such as DMF or DMSO (approximately 5-10 mL per gram of nitrile).
-
Heat the reaction mixture to 110-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of water and acidify to pH 2-3 with dilute HCl.
-
A precipitate should form. Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with water and dry under vacuum to yield 5-bromo-2-(1H-tetrazol-5-yl)pyridine. The crude product can be purified by recrystallization if necessary.
Protocol 2: Synthesis of this compound
-
Dissolve the crude 5-bromo-2-(1H-tetrazol-5-yl)pyridine (1 equivalent) in a suitable solvent such as acetone or acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Add the methylating agent, such as methyl iodide (1.2 equivalents), dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers and obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships of solvent properties on reaction outcomes in tetrazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scielo.br [scielo.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. [3 + 2]-Cycloadditions of nitrile ylides after photoactivation of vinyl azides under flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in managing impurities during the synthesis, purification, and analysis of 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine, a key intermediate in the synthesis of the antibiotic Tedizolid.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most prevalent process-related impurity is the constitutional isomer, 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine . This isomer is formed during the methylation of the tetrazole ring of the precursor, 5-Bromo-2-(1H-tetrazol-5-yl)pyridine. Other potential impurities can include unreacted starting materials, such as 5-bromo-2-cyanopyridine, and byproducts from side reactions.
Q2: Why is the formation of the 2-methyl isomer a significant issue?
A2: The formation of the 2-methyl isomer is a significant challenge due to its structural similarity to the desired 1-methyl product. As constitutional isomers, they often exhibit very similar physical and chemical properties, making their separation difficult. The presence of this isomer can affect the yield and purity of the final active pharmaceutical ingredient (API), Tedizolid, and may have different pharmacological or toxicological profiles.
Q3: What are the general strategies for minimizing the formation of the 2-methyl isomer?
A3: Optimizing the reaction conditions for the methylation of the tetrazole ring is crucial. This includes careful selection of the methylating agent, solvent, temperature, and reaction time. The regioselectivity of the alkylation can be influenced by factors such as the electronic and steric properties of the starting material and reagents.
Q4: What are the acceptable limits for impurities in this compound?
A4: As a pharmaceutical intermediate, the acceptable limits for impurities are governed by regulatory guidelines such as those from the International Council for Harmonisation (ICH). The specific limits for reporting, identification, and qualification of impurities depend on the maximum daily dose of the final drug product. A summary of typical ICH Q3A thresholds for new drug substances is provided in the table below.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Troubleshooting Guides
Issue 1: Co-elution of 1-methyl and 2-methyl isomers in HPLC analysis.
Q: My HPLC method does not separate the desired 1-methyl isomer from the 2-methyl isomer. How can I improve the resolution?
A: Separating constitutional isomers by HPLC can be challenging due to their similar polarities. Here are some troubleshooting steps:
-
Column Selection:
-
Stationary Phase: Standard C18 columns may not provide sufficient selectivity. Consider columns with different stationary phases that offer alternative interaction mechanisms, such as phenyl-hexyl or cyano phases. Chiral stationary phases can sometimes resolve constitutional isomers, even if the molecules themselves are not chiral.
-
Particle Size: Using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) can significantly increase efficiency and may improve resolution.
-
-
Mobile Phase Optimization:
-
Solvent Composition: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) and aqueous phase.
-
pH Adjustment: The pKa of the tetrazole and pyridine moieties can be exploited. Small changes in the mobile phase pH can alter the ionization state of the isomers, potentially leading to differential retention.
-
Additives: The use of ion-pairing reagents or different buffers can sometimes enhance separation.
-
-
Temperature: Adjusting the column temperature can affect the selectivity of the separation.
Logical Workflow for HPLC Method Development:
Caption: Troubleshooting workflow for HPLC isomer separation.
Issue 2: Difficulty in removing the 2-methyl isomer by column chromatography.
Q: I am struggling to separate the 1-methyl and 2-methyl isomers using preparative column chromatography. What can I do?
A: Similar to HPLC, the separation of these isomers on a larger scale requires careful optimization of chromatographic conditions.
-
Stationary Phase:
-
Use a high-quality silica gel with a small and uniform particle size for better resolution.
-
Consider using a different adsorbent, such as alumina, if silica gel is ineffective.
-
-
Solvent System:
-
A thorough thin-layer chromatography (TLC) screening of various solvent systems is essential to find a system that shows a noticeable difference in the Rf values of the two isomers.
-
Employing a shallow solvent gradient during elution can improve separation.
-
-
Loading Technique:
-
Use a "dry loading" technique where the crude product is adsorbed onto a small amount of silica gel before being loaded onto the column. This often results in better band sharpness and improved separation.
-
-
Column Dimensions:
-
A long and narrow column will generally provide better resolution than a short and wide one.
-
Experimental Protocol: Preparative Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Begin elution with the selected solvent system, starting with a lower polarity and gradually increasing it if necessary.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify the fractions containing the pure desired product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Preparative Chromatography:
Caption: Workflow for preparative separation of isomers.
Issue 3: Ambiguous identification of isomers by NMR.
Q: How can I definitively distinguish between the 1-methyl and 2-methyl isomers using NMR spectroscopy?
A: While 1H NMR can show differences in the chemical shifts of the methyl protons and the pyridine protons for the two isomers, 13C NMR and advanced 2D NMR techniques can provide more definitive structural information.
-
1H NMR: The chemical shift of the N-methyl group will be different for the two isomers. The electronic environment of the pyridine protons will also be slightly different, leading to variations in their chemical shifts and coupling constants.
-
13C NMR: The chemical shift of the N-methyl carbon and the carbons of the tetrazole and pyridine rings will differ between the two isomers.
-
2D NMR (HMBC, NOESY):
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment can show correlations between the N-methyl protons and the carbons of the tetrazole ring, helping to establish the point of attachment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This can show through-space correlations between the N-methyl protons and nearby protons on the pyridine ring, which can help to confirm the isomer identity.
-
Expected NMR Chemical Shift Differences (Qualitative):
| Isomer | N-Methyl Protons (1H) | Pyridine Protons (1H) | N-Methyl Carbon (13C) | Tetrazole Carbon (13C) |
| 1-methyl | Typically at a specific chemical shift | Unique pattern and shifts | Specific chemical shift | Distinct chemical shift |
| 2-methyl | Shifted relative to the 1-methyl isomer | Different pattern and shifts | Shifted relative to the 1-methyl isomer | Shifted relative to the 1-methyl isomer |
Signaling Pathway for Isomer Identification:
Caption: Analytical workflow for isomer identification.
References
Validation & Comparative
Comparative Analysis of the 1H NMR Spectrum of 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine and Related Heterocyclic Analogues
For Immediate Release
This guide provides a comparative analysis of the ¹H NMR spectrum of 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of its complete, published ¹H NMR spectral data, this document presents a detailed prediction of its spectrum based on the analysis of structurally related compounds. This comparison offers valuable insights for researchers and scientists engaged in the characterization of novel heterocyclic compounds.
Predicted ¹H NMR Spectral Data
The expected ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the pyridine ring and the methyl group of the tetrazole moiety. The electron-withdrawing nature of the bromine atom and the tetrazole ring significantly influences the chemical shifts of the pyridine protons, leading to a downfield shift.
Comparative ¹H NMR Data of Analogous Structures
To provide a robust comparative framework, the ¹H NMR spectral data of several analogous 2,5-disubstituted pyridines and 1,5-disubstituted tetrazoles are summarized in the table below. These compounds share key structural features with the target molecule and serve as excellent reference points for spectral interpretation.
| Compound | H-3 (δ, ppm, multiplicity, J Hz) | H-4 (δ, ppm, multiplicity, J Hz) | H-6 (δ, ppm, multiplicity, J Hz) | Other Signals (δ, ppm, multiplicity) | Solvent |
| Predicted: this compound | ~8.1 (dd, J ≈ 8.8, 2.4) | ~8.0 (dd, J ≈ 8.8, 0.8) | ~8.8 (d, J ≈ 2.4) | ~4.4 (s, 3H, N-CH₃) | CDCl₃ |
| 2-Bromo-5-methylpyridine | 7.42 (dd, J = 8.1, 2.3) | 7.00 (d, J = 8.1) | 8.45 (d, J = 2.3) | 2.33 (s, 3H, Ar-CH₃) | CDCl₃ |
| 5-Bromo-2-cyanopyridine | 8.08 (dd, J = 8.4, 2.2) | 7.82 (d, J = 8.4) | 8.83 (d, J = 2.2) | - | CDCl₃ |
| 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine[1] | 8.57 (ddd, J = 8.3, 2.7, 1.5) | 7.76 (dd, J = 8.3, 4.8) | 9.37 (d, J = 2.6) | 8.83 (dd, J=4.8, 1.5, H-2), 8.22-8.16 (m, 2H, Ph), 7.68-7.57 (m, 3H, Ph) | DMSO-d₆ |
| 2-Chloro-4-(1H-tetrazol-5-yl)pyridine[2] | 7.95 (d) | - | 8.76 (d) | 9.45 (s, 1H), 15.54 (br, 1H, NH) | DMSO-d₆ |
Experimental Protocol: ¹H NMR Spectroscopy
The following is a general protocol for the acquisition of ¹H NMR spectra for nitrogen-containing heterocyclic compounds, adaptable for the target molecule and its analogues.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
2. NMR Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient.
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to elucidate the proton-proton connectivities.
Logical Workflow for Spectral Analysis
The process of analyzing and comparing the ¹H NMR spectra can be visualized as follows:
Caption: Workflow for ¹H NMR spectral analysis and comparison.
References
Mass Spectrometry Analysis: A Comparative Guide to 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine and its Isomer
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Mass Spectrometric Behavior of 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine and its process-related isomer, 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine.
This guide provides a comprehensive overview of the expected mass spectrometric behavior of this compound, a key intermediate in the synthesis of the antibiotic Tedizolid.[1] A direct comparison is made with its common process-related isomer, 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, which is often formed concurrently during synthesis. Understanding the distinct mass spectral characteristics of these two isomers is crucial for reaction monitoring, quality control, and impurity profiling in drug development.
Predicted Mass Spectrometry Data
Table 1: Predicted ESI-MS/MS Fragmentation of this compound and its Isomer
| Predicted Fragment Ion (m/z) | Proposed Structure/Loss | This compound | 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine |
| 240/242 | [M+H]⁺ | ✓ | ✓ |
| 197/199 | [M+H - N₂H]⁺ or [M+H - HN₃]⁺ | ✓ | ✓ |
| 160 | [M+H - Br]⁺ | ✓ | ✓ |
| 118 | [C₅H₃BrN]⁺ | ✓ | ✓ |
| 82 | [C₄H₄N₂]⁺ | ✓ | ✓ |
Note: The m/z values are presented as monoisotopic masses for the major bromine isotope (⁷⁹Br) and its counterpart (⁸¹Br) where applicable. Fragmentation is predicted based on general principles for tetrazoles and brominated pyridines.
Experimental Protocols
A generalized experimental protocol for the analysis of this compound and its isomer using Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below.
1. Sample Preparation:
-
Accurately weigh 1 mg of the sample and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to achieve a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good separation of the isomers.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramping up to 95% B over several minutes to ensure elution and separation of the analytes and any impurities.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Desolvation Temperature: 350-450 °C.
-
Mass Range: Scan from m/z 50 to 500 to cover the parent ion and expected fragments.
-
Fragmentation (MS/MS): For structural confirmation, perform tandem mass spectrometry by selecting the protonated molecule ([M+H]⁺) at m/z 240/242 as the precursor ion and apply collision-induced dissociation (CID) with argon gas.
Visualizing the Synthetic Workflow
The synthesis of this compound typically involves the methylation of 5-bromo-2-(1H-tetrazol-5-yl)pyridine. This reaction often yields a mixture of the desired N1-methylated product and the N2-methylated isomer, 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine. The subsequent separation of these isomers is a critical step in the synthetic process.
Caption: Synthetic workflow for this compound.
This guide provides a foundational understanding of the mass spectrometric characteristics of this compound and its common isomer. The provided data and protocols can be adapted by researchers for method development, reaction monitoring, and quality control in the synthesis of Tedizolid and related compounds.
References
comparing 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine with other brominated pyridines
A Comparative Guide to Brominated Pyridines in Drug Discovery and Agrochemical Synthesis
In the landscape of medicinal chemistry and agrochemical development, brominated pyridines serve as versatile scaffolds and key intermediates. Their utility stems from the ability to undergo a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. This guide provides a detailed comparison of three such building blocks: 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine, 2,5-dibromopyridine, and 3-bromo-5-(trifluoromethyl)pyridine. We will objectively evaluate their synthesis, reactivity, and the biological applications of their derivatives, supported by experimental data.
Introduction to the Compared Brominated Pyridines
This compound is a crucial intermediate in the synthesis of the oxazolidinone antibiotic, Tedizolid. The presence of the tetrazole ring often serves as a bioisostere for a carboxylic acid group, potentially improving metabolic stability and binding affinity.
2,5-Dibromopyridine offers two reactive sites for functionalization. The differential reactivity of the bromine atoms at the 2- and 5-positions allows for selective and sequential cross-coupling reactions, making it a valuable tool for creating diverse libraries of disubstituted pyridines.
3-Bromo-5-(trifluoromethyl)pyridine is a key building block in the synthesis of various agrochemicals and pharmaceuticals. The electron-withdrawing trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of the final molecule.[1]
Synthesis and Physicochemical Properties
The accessibility and physicochemical properties of these intermediates are critical considerations for their practical application.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₇H₆BrN₅ | 240.06 | Not Reported | |
| 2,5-Dibromopyridine | C₅H₃Br₂N | 236.90 | 82-84 | |
| 3-Bromo-5-(trifluoromethyl)pyridine | C₆H₃BrF₃N | 225.99 | 44-46[2] |
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. The reactivity of brominated pyridines in this reaction is influenced by the electronic environment of the pyridine ring and the position of the bromine atom.
| Brominated Pyridine | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Arylboronic acid derivative | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 85-95 | Not specified | [3] |
| 2,5-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 75 (mono-arylated at C-2) | [4] |
| 3-Bromo-5-(trifluoromethyl)pyridine | Arylboronic acids | XPhosPdG2/XPhos | K₂CO₃ | EtOH/H₂O | 135 (MW) | 61-89 | [5] |
Biological Activity of Derived Compounds
The ultimate value of these intermediates lies in the biological activity of the molecules synthesized from them.
| Intermediate | Derived Compound Example | Biological Activity | Target/Organism | Quantitative Data (IC₅₀/MIC) | Reference |
| This compound | Tedizolid | Antibacterial | Staphylococcus aureus (MRSA) | MIC₅₀: 0.25 µg/mL, MIC₉₀: 0.25 µg/mL | [6] |
| Antibacterial | Streptococcus pyogenes | MIC: 0.12 µg/mL | [6] | ||
| Antitubercular | Mycobacterium tuberculosis | MIC₅₀: 0.25 µg/mL, MIC₉₀: 0.5 µg/mL | [7] | ||
| 2,5-Dibromopyridine | Pyridine-bridged Combretastatin A-4 analogue | Anticancer | MDA-MB-231 (Breast cancer cell line) | IC₅₀: 3.13 nM | [8] |
| 3-Bromo-5-(trifluoromethyl)pyridine | Phenylpyridine derivative | Herbicidal | Abutilon theophrasti | >80% inhibition at 37.5 g a.i./hm² | [9] |
| Pyridazinone derivative | Herbicidal | Spirodela polyrrhiza | Bleaching activity at 10 µg/mL | [10] |
Experimental Protocols
Synthesis of this compound from 5-Bromo-2-cyanopyridine
Step 1: Tetrazole formation. 5-Bromo-2-cyanopyridine is reacted with sodium azide in the presence of a Lewis acid (e.g., zinc bromide) or an ammonium salt (e.g., triethylammonium chloride) in a suitable solvent like DMF or toluene at elevated temperatures.
Step 2: N-methylation. The resulting 5-bromo-2-(1H-tetrazol-5-yl)pyridine is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate in a solvent such as acetone or acetonitrile. This step typically yields a mixture of N1 and N2 methylated isomers, which require chromatographic separation.
Synthesis of 2,5-Dibromopyridine from 2-Amino-5-bromopyridine
This procedure is a modification of the Sandmeyer reaction.[11]
-
To a stirred solution of 48% aqueous hydrobromic acid, add 2-amino-5-bromopyridine at a low temperature (e.g., 0-5 °C).
-
Slowly add a solution of sodium nitrite in water, maintaining the low temperature, to form the diazonium salt.
-
In a separate vessel, prepare a solution of bromine.
-
Add the cold diazonium salt solution to the bromine solution.
-
Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
-
Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2,5-dibromopyridine. A reported yield for a similar process is around 83%.[11]
Synthesis of 3-Bromo-5-(trifluoromethyl)pyridine
This compound can be prepared from an iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper.[2]
-
Generate the (trifluoromethyl)copper reagent in situ by reacting a copper source (e.g., copper(I) iodide) with a trifluoromethyl source (e.g., trifluoromethyltrimethylsilane).
-
Add the starting iodobromopyridine (e.g., 3-bromo-5-iodopyridine) to the reaction mixture.
-
Heat the reaction in a suitable solvent (e.g., DMF) to facilitate the displacement of the iodide with the trifluoromethyl group.
-
After completion of the reaction, quench with an aqueous solution and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 3-bromo-5-(trifluoromethyl)pyridine.
Visualizing Workflows and Relationships
DOT Script for a Generalized Synthetic Workflow of Brominated Pyridines
Caption: Generalized workflow for the functionalization of brominated pyridines via cross-coupling reactions.
DOT Script for Tedizolid's Mechanism of Action (Signaling Pathway)
Caption: Simplified signaling pathway for Tedizolid's antibacterial action.
DOT Script for Logical Comparison of the Brominated Pyridines
Caption: Logical comparison of the key features of the three brominated pyridines.
Conclusion
The choice of a brominated pyridine intermediate is a critical decision in the design of a synthetic route.
-
This compound is a highly specialized building block, primarily of interest for the synthesis of Tedizolid and related oxazolidinone antibiotics. Its value lies in the pre-installed tetrazole moiety, which is a key pharmacophore.
-
2,5-Dibromopyridine offers significant synthetic flexibility due to its two differentially reactive bromine atoms. This allows for the creation of a wide range of 2,5-disubstituted pyridines with applications in materials science and as demonstrated, in the development of potent anticancer agents.
-
3-Bromo-5-(trifluoromethyl)pyridine is a powerful intermediate for introducing a trifluoromethyl group, a common strategy to enhance the efficacy and pharmacokinetic properties of bioactive molecules, particularly in the agrochemical sector.
Researchers and drug development professionals should select the most appropriate building block based on the target molecule's desired functionalities and the intended biological application. This guide provides a foundational dataset to aid in this decision-making process.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Bromo-5-(trifluoromethyl)pyridine 97 436799-33-6 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activity and Microbiological Efficacy of Tedizolid (TR-700) against Gram-Positive Clinical Isolates from a Phase 2 Study of Oral Tedizolid Phosphate (TR-701) in Patients with Complicated Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Tedizolid against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. heteroletters.org [heteroletters.org]
Comparative Bioactivity Analysis of 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine Derivatives in Antibacterial Agents
For Immediate Release
This guide provides a comparative analysis of the bioactivity of derivatives of 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine, a key structural component in the advanced oxazolidinone antibiotic, Tedizolid. The introduction of this pyridine-tetrazole moiety represents a significant advancement in the potency of oxazolidinone antibiotics over first-generation compounds like Linezolid. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships (SAR) of this important class of antibacterial agents.
The primary bioactivity of these derivatives is their antibacterial action, which is achieved through the inhibition of bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.[1][2] The pyridine-tetrazole D-ring system in Tedizolid enhances its potency through additional binding site interactions compared to older oxazolidinones.[2][3]
Quantitative Comparison of Antibacterial Activity
The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration - MIC) of Tedizolid, which incorporates the this compound core structure, against a range of Gram-positive pathogens, in comparison to Linezolid. The data demonstrates that Tedizolid is consistently more potent.
| Compound | Bacterial Strain | MIC (μg/mL) |
| Tedizolid | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 - 0.5 |
| Linezolid | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.0 - 4.0 |
| Tedizolid | Vancomycin-resistant Enterococcus faecalis (VRE) | 0.25 - 0.5 |
| Linezolid | Vancomycin-resistant Enterococcus faecalis (VRE) | 1.0 - 4.0 |
| Tedizolid | Streptococcus pyogenes | ≤0.12 - 0.25 |
| Linezolid | Streptococcus pyogenes | 0.5 - 2.0 |
| Tedizolid | Streptococcus agalactiae | ≤0.12 - 0.25 |
| Linezolid | Streptococcus agalactiae | 0.5 - 2.0 |
| Tedizolid | Linezolid-resistant Staphylococcus aureus (cfr+) | 0.5 - 1.0 |
| Linezolid | Linezolid-resistant Staphylococcus aureus (cfr+) | 4.0 - >64 |
Note: MIC values are presented as ranges compiled from multiple studies. Tedizolid is generally 4- to 8-fold more potent than Linezolid against staphylococci, enterococci, and streptococci.[2]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of the compounds is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then used to prepare a bacterial suspension in a saline solution, adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in CAMHB in 96-well microtiter plates to obtain a range of concentrations.
-
Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plates are then incubated at 35-37°C for 18-24 hours under ambient air.
-
MIC Reading: Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Structure-Activity Relationship (SAR) of Oxazolidinones
The following diagram illustrates the key structural features of oxazolidinone antibiotics and their influence on antibacterial activity, highlighting the importance of the pyridine-tetrazole moiety.
References
- 1. Critical role of tedizolid in the treatment of acute bacterial skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tedizolid phosphate for the treatment of acute bacterial skin and skin-structure infections: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals: A Detailed Characterization and Comparison Guide
This guide provides a comprehensive comparison of the key characterization data for 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, a significant intermediate in pharmaceutical synthesis, and its structural isomers and analogs. The information presented is intended to support research and development activities in medicinal chemistry and drug discovery by offering a clear, data-driven comparison of these compounds.
Introduction
This compound and its related compounds are heterocyclic structures that serve as vital building blocks in the synthesis of various pharmaceutical agents. Notably, they are recognized as key intermediates in the preparation of the antibacterial agent Tedizolid.[1] The precise characterization of these molecules is paramount for ensuring the purity, efficacy, and safety of the final drug products. This guide focuses on the characterization data of this compound and its positional isomer, 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, providing a basis for their differentiation and selection in synthetic applications.
Physicochemical and Crystallographic Data
A comparison of the fundamental physicochemical and crystallographic properties of this compound and its 2-methyl isomer is presented in Table 1. While both isomers share the same molecular formula and molecular weight, their distinct structural arrangements, particularly the position of the methyl group on the tetrazole ring, lead to different physical and crystallographic characteristics.
Table 1: Physicochemical and Crystallographic Properties
| Property | This compound | 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine |
| CAS Number | 380380-63-2[2] | 380380-64-3[3] |
| Molecular Formula | C₇H₆BrN₅[4] | C₇H₆BrN₅[3] |
| Molecular Weight | 240.06 g/mol | 240.06 g/mol [3] |
| Boiling Point | Not available | 375.2±52.0 °C (Predicted)[5] |
| Density | Not available | 1.85±0.1 g/cm³ (Predicted)[5] |
| pKa | Not available | 0.94±0.10 (Predicted)[5] |
| Crystal System | Orthorhombic[4] | Not available |
| Space Group | Acam (No. 64)[4] | Not available |
| Unit Cell Parameters | a = 12.3735(8) Å, b = 20.8690(11) Å, c = 6.8385(6) Å[4] | Not available |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable characterization of chemical compounds. Below are the methodologies for key analytical techniques used to characterize the title compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
Protocol:
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6] Ensure the sample is fully dissolved; if necessary, use a vortex mixer or gentle heating.[6] Filter the sample through a glass wool plug in a Pasteur pipette to remove any particulate matter.
-
Instrument Setup: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a larger sample amount (50-100 mg) may be required for a good signal-to-noise ratio within a reasonable time.[6]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, such as tetramethylsilane (TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 10-100 µg/mL) in a volatile organic solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.[7]
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an ESI source.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire mass spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively. For tandem mass spectrometry (MS/MS), the parent ion of interest is isolated and fragmented by collision-induced dissociation (CID) to produce a characteristic fragmentation pattern.[2]
-
Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and its fragments. The fragmentation pattern provides valuable information for structural elucidation.
Synthesis and Logical Relationships
The synthesis of this compound typically involves the methylation of a precursor, 5-Bromo-2-(1H-tetrazol-5-yl)pyridine. The choice of methylating agent and reaction conditions can influence the regioselectivity, yielding either the 1-methyl or 2-methyl isomer. The relationship between these compounds and other potential analogs, such as those with different halogen substitutions, is important for understanding structure-activity relationships in drug design.
References
- 1. clearsynth.com [clearsynth.com]
- 2. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine | C7H6BrN5 | CID 23438653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Purity Assessment of Synthesized 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research, particularly in the field of drug discovery and development. The presence of impurities, even in trace amounts, can lead to misleading biological data and compromise the safety and efficacy of potential therapeutic agents. This guide provides a comparative overview of standard analytical techniques for determining the purity of synthesized 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine, a key intermediate in the synthesis of various pharmaceutical compounds.
Comparative Purity Analysis
The purity of a synthesized compound is typically established using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity determination due to its high resolution and sensitivity.[1] Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy serve as powerful complementary techniques for identifying and quantifying impurities.[2][3]
For the purpose of this guide, we will compare the purity assessment of the target compound, This compound , with a closely related isomer, 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine . Both compounds are commercially available with a stated purity of ≥98%.
| Analytical Technique | This compound (Target Compound) | 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine (Alternative) | Key Purity Considerations |
| HPLC (UV Detection) | ≥98% | ≥98%[4] | Baseline resolution from starting materials and by-products. |
| GC-MS | Conforms to structure | Conforms to structure | Identification of volatile impurities and confirmation of molecular weight. |
| ¹H NMR Spectroscopy | Conforms to structure | Conforms to structure | Absence of signals from residual solvents or isomeric impurities. |
| Elemental Analysis | Within ±0.4% of theoretical values | Within ±0.4% of theoretical values | Confirms the elemental composition of the bulk material. |
Experimental Protocols
Detailed and validated experimental protocols are essential for accurate and reproducible purity assessment. The following are representative methods for the analysis of this compound and its analogs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for purity determination, offering high resolution and sensitivity for separating the main compound from potential impurities.[1] A well-developed HPLC method can effectively resolve the target compound from unreacted starting materials and by-products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable for aromatic compounds.[1]
-
Mobile Phase: A gradient elution is typically employed to separate both polar and non-polar impurities.[1]
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 25.1 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C[1]
-
Detection Wavelength: The maximum absorption wavelength (λmax) should be determined using a UV-Vis spectrophotometer. A DAD allows for monitoring across a wide range (e.g., 210-400 nm) to detect impurities with different chromophores.
-
Injection Volume: 10 µL[1]
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve in a suitable diluent (e.g., Acetonitrile/Water 1:1) to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[2] It is particularly useful for identifying residual solvents and confirming the molecular weight of the synthesized compound and any impurities.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A fused silica capillary column suitable for the analysis of heterocyclic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 10 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.
Data Analysis:
The total ion chromatogram (TIC) is used to assess the presence of multiple components. The mass spectrum of the main peak should correspond to the molecular weight of this compound. Library matching can be used to identify known impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ¹H NMR (qNMR) is an increasingly accepted method for purity determination, offering a direct measure of the analyte concentration against a certified internal standard.[3][5]
Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).
-
Ensure a high signal-to-noise ratio.
Data Analysis:
The purity of the analyte is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and the molar masses and weights of the analyte and the standard.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Workflow for the synthesis and purity assessment of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine | 380380-64-3 [sigmaaldrich.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic methodologies for 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine, a key intermediate in the synthesis of pharmacologically active compounds. We will delve into two principal routes, presenting detailed experimental protocols, quantitative data where available, and a discussion of the advantages and disadvantages of each approach to assist researchers in selecting the optimal method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Metric | Route A: Two-Step Synthesis | Route B: Hypothetical One-Pot Synthesis |
| Overall Yield | Moderate to Good (Estimated) | Potentially Higher |
| Purity | High after chromatography | Variable, potential for side products |
| Reaction Steps | 2-3 (including precursor synthesis) | 1 |
| Key Challenge | Separation of N1 and N2 isomers | Control of regioselectivity |
| Scalability | Feasible, but chromatography can be a bottleneck | Potentially more scalable if regioselectivity is achieved |
Route A: Two-Step Synthesis via Cycloaddition and Alkylation
This is the most extensively documented and validated method for the synthesis of this compound. It involves two key transformations: the formation of the tetrazole ring via a [2+3] cycloaddition reaction, followed by the methylation of the resulting tetrazole.
Logical Workflow for Route A
Caption: Workflow for the two-step synthesis (Route A).
Experimental Protocols for Route A
Step 1: Synthesis of 5-Bromo-2-cyanopyridine from 2-Amino-5-bromopyridine
A common precursor for this synthesis is 5-bromo-2-cyanopyridine, which can be prepared from 2-amino-5-bromopyridine. This transformation is typically achieved through a Sandmeyer reaction, which involves diazotization of the amino group followed by cyanation. A reported method involves a three-step reaction using POCl₃/CH₂Cl₂/Pyridine as a dehydrating reagent from 2-amino-5-bromopyridine[1].
Step 2: Synthesis of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine
The formation of the tetrazole ring is accomplished via a [2+3] cycloaddition reaction between the nitrile group of 5-bromo-2-cyanopyridine and an azide source.
-
Reaction: 5-Bromo-2-cyanopyridine is reacted with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in a solvent such as N,N-dimethylformamide (DMF).
-
Conditions: The reaction mixture is typically heated to around 120°C for 1 hour[2].
-
Work-up: After cooling, the reaction mixture is treated with water to precipitate the product, which is then filtered, washed, and dried.
Step 3: Methylation of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine
The final step is the alkylation of the tetrazole ring with a methylating agent. This step is crucial as it leads to the formation of a mixture of two regioisomers: the desired N1-methylated product and the N2-methylated isomer.
-
Reaction: 5-Bromo-2-(1H-tetrazol-5-yl)pyridine is dissolved in dry DMF, and iodomethane (CH₃I) is added to the solution[2].
-
Conditions: The reaction is carried out at room temperature[2].
-
Isomer Separation: The resulting mixture of this compound and 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine must be separated. This is typically achieved using silica-gel column chromatography with a gradient of ethyl acetate/petroleum ether (10–20%)[2].
Performance of Route A
While a precise overall yield for the entire sequence is not available in a single source, the methylation of a similar substrate, 5-Bromo-2-(2H-tetrazol-5-yl)pyridine, with formaldehyde in the presence of a palladium-carbon catalyst has been reported to yield the N2-methylated product in 90.4%[3]. The yield for the methylation with iodomethane and the subsequent isomer ratio can vary depending on the reaction conditions. The key drawback of this route is the need for chromatographic separation of the N1 and N2 isomers, which can be time-consuming and may reduce the overall isolated yield of the desired product.
Route B: Hypothetical One-Pot Synthesis
A more streamlined approach would be a one-pot synthesis that directly converts 5-bromo-2-cyanopyridine into this compound. This would likely involve the use of a methylated azide source in the [2+3] cycloaddition reaction.
Logical Workflow for Route B
References
Spectroscopic Scrutiny: A Comparative Guide to 5-Bromo-2-(tetrazol-5-yl)pyridine Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of molecular isomers is paramount. This guide provides a detailed spectroscopic comparison of two key isomers, 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine and 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine. These compounds are notable as crucial intermediates in the synthesis of advanced antibiotics, such as Tedizolid.
Predicted Spectroscopic Data Comparison
The primary structural difference between the two isomers is the position of the methyl group on the tetrazole ring. This seemingly minor variation induces distinct electronic environments, leading to observable differences in their spectroscopic signatures.
| Spectroscopic Technique | This compound | 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine | Rationale for Predicted Differences |
| ¹H NMR | |||
| Pyridine Protons | Three signals in the aromatic region (δ 7.5-9.0 ppm) | Three signals in the aromatic region (δ 7.5-9.0 ppm) | The chemical shifts of the pyridine protons will be subtly influenced by the electronic effects of the differently substituted tetrazole ring. |
| Methyl Protons | Singlet, expected to be slightly more downfield. | Singlet, expected to be slightly more upfield. | The N1-methyl group in the 1-methyl isomer is in closer proximity to the pyridine ring's nitrogen, potentially leading to a more deshielded environment compared to the N2-methyl group in the 2-methyl isomer. |
| ¹³C NMR | |||
| Pyridine Carbons | Five signals in the aromatic region (δ 120-155 ppm) | Five signals in the aromatic region (δ 120-155 ppm) | Similar to ¹H NMR, minor shifts are expected due to the differing electronic influence of the tetrazole isomer. |
| Tetrazole Carbon | Signal for C5 of the tetrazole ring. | Signal for C5 of the tetrazole ring, likely with a different chemical shift. | The attachment of the methyl group to different nitrogen atoms will alter the electronic density at the C5 carbon, resulting in a measurable shift. |
| Methyl Carbon | Singlet for the methyl carbon. | Singlet for the methyl carbon, with a distinct chemical shift. | The chemical environment of the methyl carbon is different in the two isomers, which will be reflected in their respective ¹³C NMR spectra. |
| Infrared (IR) Spectroscopy | |||
| C=N and C=C Stretching | Bands in the 1400-1600 cm⁻¹ region. | Bands in the 1400-1600 cm⁻¹ region. | The fundamental vibrations of the pyridine and tetrazole rings will be present in both, but the exact frequencies and intensities may differ slightly. |
| C-H Stretching (Aromatic) | Bands above 3000 cm⁻¹. | Bands above 3000 cm⁻¹. | Typical for aromatic compounds. |
| C-H Stretching (Aliphatic) | Bands around 2900-3000 cm⁻¹. | Bands around 2900-3000 cm⁻¹. | Corresponding to the methyl group. |
| Ring Vibrations | Characteristic fingerprint region. | Characteristic fingerprint region with likely discernible differences. | The overall symmetry and vibrational modes of the molecules are different, which should lead to a unique fingerprint region for each isomer. |
| Mass Spectrometry (MS) | |||
| Molecular Ion (M⁺) | m/z corresponding to C₇H₆BrN₅. | m/z corresponding to C₇H₆BrN₅. | Both isomers have the same molecular formula and therefore the same molecular weight. |
| Fragmentation Pattern | Expected fragmentation pathways include loss of N₂, CH₃CN, and Br. | Expected fragmentation pathways will also include loss of N₂, CH₃CN, and Br, but the relative abundances of fragment ions may differ. | The stability of the resulting fragment ions can be influenced by the position of the methyl group, potentially leading to different fragmentation patterns. |
Experimental Protocols
Standard spectroscopic techniques are employed for the characterization of these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire proton NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire carbon NMR spectra, often using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum, ensuring to record the molecular ion peak and the major fragment ions. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern to confirm the molecular structure.
Visualization of Isomeric and Analytical Workflow
The following diagrams illustrate the structural differences between the isomers and a typical workflow for their spectroscopic comparison.
Caption: Structural relationship of the two isomers.
Safety Operating Guide
Proper Disposal of 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the proper disposal procedures for 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine.
Immediate Safety and Handling Considerations
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated laboratory fume hood.[3]
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to treat it as hazardous waste.[1] It should be handled by a licensed hazardous material disposal company.[3]
1. Waste Segregation and Collection:
- Solid Waste: Collect un-used or expired this compound in a dedicated, clearly labeled, and sealable container. This container should be designated for halogenated organic waste.
- Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, weighing boats, and contaminated gloves, should also be disposed of in the same hazardous waste container.
- Liquid Waste: If the compound is in solution, it should be collected in a labeled, sealed container for liquid hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed.
2. Labeling:
- All waste containers must be clearly and accurately labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., irritant).
3. Storage:
- Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it can be collected by a licensed waste disposal service.[1][3]
4. Professional Disposal:
- Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal contractor.
- One recommended disposal method for the analogous compound is incineration in a facility equipped with an afterburner and scrubber.[3]
5. Spill Cleanup:
- In the event of a spill, evacuate the immediate area.
- Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for hazardous waste disposal.
- Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleanup materials should be disposed of as hazardous waste.
Disposal and Safety Summary
| Parameter | Guideline | Source |
| Disposal Method | Treat as hazardous waste. Offer to a licensed hazardous material disposal company. Incineration in a permitted facility is a potential option. | [1][3] |
| GHS Hazard Class | Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3 (Respiratory tract irritation) | [1][2] |
| Precautionary Statement | P501: Dispose of contents/container to hazardous waste disposal. | [1] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, chemical-resistant gloves, lab coat. | [3] |
| Handling Environment | Well-ventilated area, preferably a laboratory fume hood. | [3] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for the handling and disposal of 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine (CAS No: 380380-63-2). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in a laboratory setting. This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1]
I. Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and mitigate risks. The following table summarizes the required protective gear.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) approved.[2] |
| Skin Protection | Chemically resistant gloves (e.g., Nitrile rubber), fire/flame resistant and impervious lab coat. | EU Directive 89/686/EEC and the standard EN 374.[2] |
| Respiratory Protection | A laboratory fume hood or other local exhaust ventilation should be used. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary. | - |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. | - |
II. Operational Handling Protocol
A systematic approach to handling this chemical is crucial for safety. The following workflow outlines the procedural steps from preparation to post-handling.
III. First Aid Measures
In the event of exposure, immediate action is required.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
IV. Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
All disposal activities must adhere to federal, state, and local regulations.[2][3] Do not dispose of this chemical in regular trash or down the sanitary sewer.[4] Contaminated packaging should be disposed of in the same manner as the chemical.[2]
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
